3-Piperidin-1-ylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBFHJCBMETRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427806 | |
| Record name | 3-piperidin-1-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27969-75-1 | |
| Record name | 3-(1-Piperidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27969-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-piperidin-1-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 3-(Piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-1-yl)aniline is an aromatic amine containing a piperidine substituent. This structural motif is of interest in medicinal chemistry and materials science due to the combined properties of the aniline and piperidine rings. Aniline derivatives are foundational in the synthesis of a wide array of pharmaceuticals and dyes, while the piperidine moiety can influence solubility, basicity, and pharmacological activity. This document provides a technical overview of the known physical properties of 3-(Piperidin-1-yl)aniline, alongside standardized experimental protocols for the determination of key physical characteristics.
Core Physical Properties
The physical properties of 3-(Piperidin-1-yl)aniline are crucial for its handling, formulation, and application in research and development. While extensive experimental data for this specific compound is not widely published, the following table summarizes available information from reliable sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| Molecular Weight | 176.26 g/mol | [1][2] |
| Physical Form | Liquid | [2] |
| Purity | 95% | [2] |
| Monoisotopic Mass | 176.131348519 Da | [1] |
| XLogP3 (Predicted) | 2.3 | [1] |
| CAS Number | 27969-75-1 | [1] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of key physical properties of liquid amine compounds like 3-(Piperidin-1-yl)aniline.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, the micro-boiling point or Thiele tube methods are appropriate.
Micro-Boiling Point Method:
-
Sample Preparation: A small volume (approximately 0.5 mL) of 3-(Piperidin-1-yl)aniline is placed in a small test tube with a stirring bar.
-
Apparatus Setup: The test tube is placed in a heating block on a stirrer hotplate. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.
-
Heating and Observation: The sample is heated gently. The boiling point is the stable temperature at which the liquid is observed to be refluxing, with a visible ring of condensing vapor on the walls of the test tube at the same level as the thermometer bulb.
Thiele Tube Method:
-
Sample Preparation: A small amount of the liquid is placed in a small glass vial, and an inverted capillary tube is added.
-
Apparatus Setup: The vial is attached to a thermometer, which is then placed in a Thiele tube containing heating oil. The sample should be near the middle of the oil.[3]
-
Heating and Observation: The arm of the Thiele tube is heated gently. A continuous stream of bubbles will emerge from the capillary tube. The heat is then removed.
-
Boiling Point Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[3]
Determination of Density
The density of a liquid can be determined using a pycnometer or a vibrating tube densimeter.
Pycnometer Method:
-
Initial Measurement: The mass of a clean, dry pycnometer is accurately measured.
-
Sample Filling: The pycnometer is filled with 3-(Piperidin-1-yl)aniline, ensuring no air bubbles are present.
-
Mass of Sample: The mass of the filled pycnometer is measured.
-
Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). The mass is again measured to determine the volume of the pycnometer.
-
Calculation: The density of 3-(Piperidin-1-yl)aniline is calculated by dividing the mass of the sample by the volume of the pycnometer.
Vibrating Tube Densitometer:
-
Calibration: The instrument is calibrated using fluids of known density, such as dry air and deionized water.
-
Sample Injection: A small sample of 3-(Piperidin-1-yl)aniline is injected into the oscillating U-tube.
-
Measurement: The instrument measures the change in the oscillation frequency of the tube, which is directly related to the density of the sample. This method is highly accurate and requires a small sample volume.
Determination of Solubility
Solubility is typically determined qualitatively or quantitatively in various solvents.
Qualitative Solubility Test:
-
Sample and Solvent: A small, measured amount of 3-(Piperidin-1-yl)aniline (e.g., 10 mg or a few drops) is placed in a test tube.[4]
-
Solvent Addition: A small volume of the chosen solvent (e.g., water, ethanol, acetone, hexane) is added in portions (e.g., 0.25 mL at a time).[5]
-
Observation: The mixture is vigorously agitated after each addition. The compound is considered soluble if a homogeneous solution forms. The pH of aqueous solutions should also be tested.[4]
Quantitative Solubility Determination:
-
Saturated Solution Preparation: An excess amount of 3-(Piperidin-1-yl)aniline is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached and a saturated solution is formed.
-
Sample Analysis: A known volume of the supernatant (the clear liquid above any undissolved solute) is carefully removed.
-
Concentration Measurement: The concentration of 3-(Piperidin-1-yl)aniline in the supernatant is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.
Visualized Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid organic compound like 3-(Piperidin-1-yl)aniline.
References
Spectroscopic Profile of 3-(Piperidin-1-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Piperidin-1-yl)aniline. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data, expected spectral characteristics based on analogous structures, and detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds in drug discovery and development.
Compound Information
| Property | Value | Source |
| IUPAC Name | 3-(Piperidin-1-yl)aniline | PubChem[1] |
| CAS Number | 27969-75-1 | PubChem[1] |
| Molecular Formula | C₁₁H₁₆N₂ | PubChem[1] |
| Molecular Weight | 176.26 g/mol | PubChem[1] |
| Exact Mass | 176.131348519 Da | PubChem[1] |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For 3-(Piperidin-1-yl)aniline, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 177.13863.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 177.13863 |
| [M+Na]⁺ | 199.12057 |
| [M+K]⁺ | 215.09451 |
| [M+NH₄]⁺ | 194.16517 |
| (Data sourced from PubChem CID 7127806) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (C4-H, C5-H, C6-H) | 6.5 - 7.2 | m | 3H |
| Aromatic H (C2-H) | 6.2 - 6.4 | m | 1H |
| -NH₂ | 3.5 - 4.0 | br s | 2H |
| Piperidine H (α to N) | 3.0 - 3.2 | t | 4H |
| Piperidine H (β, γ to N) | 1.5 - 1.8 | m | 6H |
Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C (C-N, piperidine) | 150 - 155 |
| Aromatic C (C-NH₂) | 145 - 150 |
| Aromatic C (CH) | 110 - 130 |
| Piperidine C (α to N) | 50 - 55 |
| Piperidine C (β to N) | 25 - 30 |
| Piperidine C (γ to N) | 23 - 27 |
Infrared (IR) Spectroscopy
The IR spectrum of 3-(Piperidin-1-yl)aniline is expected to show characteristic absorption bands corresponding to its functional groups.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline NH₂) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |
| N-H Bend (Aniline NH₂) | 1590 - 1650 | Medium |
| C-N Stretch (Aromatic) | 1250 - 1350 | Strong |
| C-N Stretch (Aliphatic) | 1000 - 1250 | Medium |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3-(Piperidin-1-yl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-(Piperidin-1-yl)aniline.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and correct the baseline.
-
Calibrate the chemical shifts to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of liquid 3-(Piperidin-1-yl)aniline directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., LC-MS or direct infusion).
-
Syringe pump for direct infusion.
-
Solvent system (e.g., methanol or acetonitrile with 0.1% formic acid).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 3-(Piperidin-1-yl)aniline (approximately 1-10 µg/mL) in the chosen solvent system. The addition of formic acid helps in the protonation of the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to confirm the structure.
-
Logical Relationships in Spectroscopic Analysis
The characterization of a novel compound like 3-(Piperidin-1-yl)aniline relies on the complementary information provided by different spectroscopic techniques.
This guide provides a foundational understanding of the expected spectroscopic properties of 3-(Piperidin-1-yl)aniline and the methodologies to obtain them. Researchers are encouraged to use this information as a starting point for their experimental work and to contribute their findings to the scientific community to enrich the available data on this compound.
References
Reactivity Profile of Aniline and Piperidine Moieties: A Technical Guide for Drug Development
Introduction
Aniline and piperidine represent two of the most fundamental nitrogen-containing scaffolds in medicinal chemistry. Their distinct electronic and structural properties confer unique reactivity profiles that are both enabling and challenging in the context of drug design and development. Aniline, an aromatic amine, is a versatile precursor for a vast array of pharmaceuticals, but its propensity for metabolic bioactivation presents a significant safety hurdle.[1][2] Conversely, piperidine, a saturated heterocycle, is a ubiquitous motif in approved drugs, valued for its basicity and ability to form key interactions with biological targets.[3] This guide provides an in-depth technical comparison of their reactivity, focusing on the core chemical transformations and metabolic considerations crucial for researchers, scientists, and drug development professionals.
Section 1: Reactivity Profile of Aniline
Aniline's reactivity is dominated by the interplay between the amino group and the aromatic ring. The nitrogen lone pair is delocalized into the π-system of the benzene ring, which significantly reduces its basicity and nucleophilicity compared to aliphatic amines.[4]
Basicity and Nucleophilicity
The delocalization of the nitrogen's lone pair makes aniline a weak base, with a conjugate acid (anilinium ion) pKa of approximately 4.6.[4] This reduced electron density on the nitrogen atom also renders it a relatively weak nucleophile. Consequently, reactions at the nitrogen center often require more forcing conditions or catalytic activation compared to its aliphatic counterparts.
Key Synthetic Transformations
-
N-Acylation and N-Alkylation : These are fundamental reactions for modifying the aniline core. N-acylation is typically achieved using acyl chlorides or anhydrides.[5][6] N-alkylation can be more challenging due to the lower nucleophilicity and the potential for over-alkylation. Modern methods, such as copper-catalyzed reactions with alcohols, have been developed to improve efficiency.[7]
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has become a cornerstone for the synthesis of aryl amines.[8][9] It allows for the formation of C-N bonds between anilines and aryl halides or pseudohalides under relatively mild conditions, tolerating a wide range of functional groups.[10][11]
-
Electrophilic Aromatic Substitution (EAS) : The amino group is a strong activating, ortho-, para-director for EAS reactions. This high reactivity can sometimes be a drawback, leading to multiple substitutions and oxidation. Protection of the amine, typically as an amide, is often employed to moderate its reactivity and improve selectivity.
Metabolic Bioactivation: A Critical Concern
A major liability of the aniline moiety in drug development is its susceptibility to metabolic bioactivation.[12][13] Cytochrome P450 (CYP450) enzymes can oxidize the aniline nitrogen to form highly reactive, electrophilic species like nitrosoarenes and quinone-imines.[1] These metabolites can covalently bind to cellular macromolecules, such as proteins and DNA, leading to idiosyncratic adverse drug reactions (IADRs), including drug-induced liver injury (DILI).[2][13] Strategies to mitigate this risk include introducing electron-withdrawing groups or replacing the aniline ring with a less metabolically vulnerable isostere.[1]
Section 2: Reactivity Profile of Piperidine
Piperidine is a saturated secondary aliphatic amine. Its nitrogen lone pair is localized in an sp³-hybridized orbital, making it a strong base and a potent nucleophile.
Basicity and Nucleophilicity
Piperidine is significantly more basic than aniline, with a conjugate acid pKa of approximately 11.1.[14] This strong basicity is a key feature in many drug molecules, allowing for salt formation to improve solubility and facilitating ionic interactions with acidic residues in biological targets. Its localized lone pair also makes it a highly effective nucleophile, readily participating in reactions with a wide range of electrophiles.[15]
Key Synthetic Transformations
-
N-Acylation and N-Alkylation : Piperidine undergoes rapid and efficient N-acylation and N-alkylation.[16] N-alkylation with alkyl halides is a common transformation, though reductive amination is often preferred to avoid the formation of quaternary ammonium salts.[17][18]
-
Reductive Amination : This is one of the most reliable and widely used methods for synthesizing N-substituted piperidines.[19] The reaction involves the condensation of an aldehyde or ketone with a piperidine derivative to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[17][20] This method offers excellent control and prevents over-alkylation.[17]
-
Pictet-Spengler Reaction : This reaction is a powerful tool for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, which are common in alkaloid natural products.[21][22] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[23]
Section 3: Comparative Data and Reactivity Summary
The fundamental differences in electronic structure between aniline and piperidine lead to starkly contrasting reactivity profiles.
| Property | Aniline | Piperidine | Rationale |
| Structure | Aromatic Amine | Saturated Aliphatic Amine | The nitrogen is attached to an sp² carbon in an aromatic ring vs. sp³ carbons in a saturated ring. |
| pKa (Conjugate Acid) | ~4.6[4] | ~11.1[14] | Aniline's lone pair is delocalized into the aromatic ring, reducing its availability for protonation. Piperidine's lone pair is localized.[4] |
| Nucleophilicity | Weak | Strong | Delocalization reduces the electron density on the aniline nitrogen, whereas piperidine's localized lone pair is highly available for nucleophilic attack.[15] |
| Key Reactions | Buchwald-Hartwig Amination, Electrophilic Aromatic Substitution | Reductive Amination, N-Acylation, N-Alkylation, Pictet-Spengler Reaction | Reaction choices are dictated by the nucleophilicity of the nitrogen and the presence of the aromatic ring. |
| Primary Drug Dev. Concern | Metabolic Bioactivation[1][12][13] | Potential for hERG liability (depending on substitution) | Aniline's oxidation to reactive metabolites is a major toxicity risk.[1] Piperidine's basicity can contribute to off-target effects. |
Section 4: Mandatory Visualizations
Diagram 1: Comparative Reactivity Logic
Caption: Core reactivity differences between aniline and piperidine.
Diagram 2: Aniline Metabolic Bioactivation Pathway
Caption: Metabolic activation of aniline to a reactive electrophile.
Diagram 3: Experimental Workflow for Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Section 5: Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Piperidine
This protocol describes the reaction of a secondary amine with an acyl chloride, a common method for forming amides.[17]
-
Reaction Setup : Dissolve piperidine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.1 equiv) in an anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath to 0 °C.
-
Addition of Acyl Chloride : Add the acyl chloride (1.05 equiv), either neat or as a solution in DCM, dropwise to the stirred amine solution.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and continue stirring. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, wash the reaction mixture sequentially with water, dilute HCl (e.g., 1M), and saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude tertiary amide product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Reductive Amination to Synthesize an N-Alkyl Piperidine
This protocol is a reliable method for the N-alkylation of secondary amines like piperidine.[17][20]
-
Reaction Setup : In a round-bottom flask, dissolve the piperidine derivative (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Addition of Reducing Agent : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring : Stir the mixture at room temperature for 12-16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer three times with DCM.[20]
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: General Procedure for Buchwald-Hartwig Amination of an Aniline
This protocol outlines a typical palladium-catalyzed C-N cross-coupling reaction.[10]
-
Reaction Setup : To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., Xantphos, 2-4 mol %), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.4-2.0 equiv).
-
Addition of Reagents : Add the aryl halide (1.0 equiv) and the aniline derivative (1.2 equiv) to the vessel. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction Execution : Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup : Cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cresset-group.com [cresset-group.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 22. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-(Piperidin-1-yl)aniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-(piperidin-1-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the design and synthesis of a diverse array of therapeutic agents. Its unique combination of a rigid piperidine ring and a reactive aniline moiety provides a foundation for developing compounds with tailored pharmacological profiles. This technical guide explores the potential applications of 3-(piperidin-1-yl)aniline and its derivatives, with a focus on their roles in oncology, neurodegenerative diseases, and beyond. We present a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
I. Therapeutic Applications and Biological Targets
Derivatives of 3-(piperidin-1-yl)aniline have demonstrated significant potential across multiple therapeutic areas, targeting a range of proteins including kinases, G-protein coupled receptors (GPCRs), and transporters.
Oncology
In the field of oncology, the 3-(piperidin-1-yl)aniline scaffold has been successfully incorporated into potent kinase inhibitors. Notably, derivatives have been developed to target key enzymes in cancer-related signaling pathways.
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[1][2] Several piperidine-containing compounds have been developed as PI3K inhibitors. For instance, 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have shown potent inhibitory activity against PI3Kδ, a specific isoform of PI3K, and have demonstrated anti-proliferative effects in breast cancer cell lines.[3]
-
Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors for other kinases implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3) and Epidermal Growth Factor Receptor (EGFR). For example, a derivative, (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, has been identified as a potent and orally available FLT3 kinase inhibitor for Acute Myeloid Leukemia (AML).[4] Another study reported phenylpiperazine derivatives with potent inhibitory activity against EGFR.[5]
Neurodegenerative and CNS Disorders
The 3-(piperidin-1-yl)aniline core is also a key feature in compounds designed to modulate targets in the central nervous system (CNS), offering potential treatments for neurodegenerative diseases and psychiatric disorders.
-
Vesicular Acetylcholine Transporter (VAChT) Ligands: VAChT is responsible for loading acetylcholine into synaptic vesicles and is a biomarker for cholinergic neuron integrity, which is compromised in conditions like Alzheimer's disease.[6] Heteroaromatic and aniline derivatives of piperidine have been synthesized as potent ligands for VAChT, with some compounds exhibiting high affinity and selectivity over other receptors.[6]
-
Serotonin and Dopamine Receptor Ligands: Arylpiperazine derivatives, which share structural similarities with the 3-(piperidin-1-yl)aniline scaffold, are well-known ligands for serotonin and dopamine receptors.[7][8] These receptors are crucial targets for the treatment of depression, schizophrenia, and Parkinson's disease.[7][8] For instance, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown high affinity for the serotonin transporter (SERT).[9] Additionally, N-phenylpiperazine analogs have been evaluated as selective ligands for the D3 dopamine receptor.[10]
II. Quantitative Biological Data
The following tables summarize the in vitro potencies of representative 3-(piperidin-1-yl)aniline derivatives and related analogs against various biological targets.
Table 1: Kinase Inhibitory Activity of 3-(Piperidin-1-yl)aniline Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| 20 | PI3Kδ | 0.286 | BT-474 | 1.565 | [3] |
| 21 | PI3Kδ | 0.452 | BT-474 | 1.311 | [3] |
| CHMFL-FLT3-122 | FLT3 | 0.040 | MV4-11 | 0.022 | [4] |
| 3p | EGFR | 0.08 | A549 | 0.05 | [5] |
Table 2: Receptor Binding Affinity of 3-(Piperidin-1-yl)aniline Analogs
| Compound ID | Target Receptor/Transporter | Ki (nM) | Reference |
| (-)-[11C]24b | VAChT | 0.78 | [6] |
| 19a | VAChT | 0.93 | [6] |
| 19e | VAChT | 1.8 | [6] |
| 1 | Serotonin Transporter (SERT) | 2 | [9] |
| Aripiprazole | Dopamine D2 | 0.74 | [7] |
| Aripiprazole | Serotonin 5-HT1A | 1.7 | [7] |
III. Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of 3-(piperidin-1-yl)aniline derivatives.
Radioligand Binding Assay for Vesicular Acetylcholine Transporter (VAChT)
This protocol describes a competitive binding assay to determine the affinity of test compounds for VAChT.
Materials:
-
Rat brain homogenates (source of VAChT)
-
[³H]Vesamicol (radioligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add rat brain homogenates, [³H]Vesamicol at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known VAChT ligand (e.g., unlabeled vesamicol) is used instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
PI3Kδ Enzyme Inhibition Assay
This protocol outlines a method to measure the inhibitory activity of compounds against the PI3Kδ enzyme.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 (substrate)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the PI3Kδ enzyme to the wells of a 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.[1]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[12][13]
Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the anti-proliferative effects of compounds on cancer cell lines.[14][15][16][17][18]
Materials:
-
Cancer cell line (e.g., BT-474)
-
Cell culture medium and supplements
-
Test compounds
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours, allowing the viable cells to metabolize the WST-8 reagent in the CCK-8 solution to a colored formazan product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14][15][16][17][18]
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and the drug discovery process is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow relevant to the development of 3-(piperidin-1-yl)aniline derivatives.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival, and is a common target for cancer therapeutics.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a 3-(piperidin-1-yl)aniline-based PI3K inhibitor.
Kinase Inhibitor Drug Discovery Workflow
This diagram outlines a typical workflow for the discovery and development of kinase inhibitors, from initial screening to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of small molecule kinase inhibitors.
V. Conclusion
The 3-(piperidin-1-yl)aniline scaffold represents a highly valuable and versatile platform in the landscape of modern drug discovery. Its adaptability allows for the generation of a wide range of derivatives with potent and selective activities against various biological targets. The successful development of compounds targeting kinases, GPCRs, and transporters underscores the broad therapeutic potential of this chemical motif. As our understanding of disease biology deepens, the strategic application of the 3-(piperidin-1-yl)aniline scaffold will undoubtedly continue to fuel the discovery of novel and effective medicines for a multitude of human diseases. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the potential of this remarkable chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 18. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
A Technical Guide to the Commercial Sourcing and Purity of 3-(Piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercially available sources, typical purity levels, and analytical and purification methodologies for 3-(Piperidin-1-yl)aniline (CAS No. 19433-87-5). This information is critical for researchers and professionals in drug development and chemical synthesis to ensure the quality and consistency of their starting materials.
Commercial Availability and Purity
3-(Piperidin-1-yl)aniline is available from a variety of chemical suppliers, typically synthesized as a research chemical. The purity of commercially available batches can vary, and it is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific data. The most commonly cited purity level is around 95%, with some suppliers offering higher grades. The compound is often available as a liquid or a solid (tan to yellow crystalline powder), and storage conditions are generally recommended at 0-8°C.
Below is a summary of representative commercial suppliers for 3-(Piperidin-1-yl)aniline and a closely related derivative, 3-(Piperidin-1-ylmethyl)aniline.
| Compound Name | CAS Number | Supplier | Reported Purity | Physical Form |
| 3-(Piperidin-1-yl)aniline | 27969-75-1 | Sigma-Aldrich (via Key Organics) | 95% | Liquid |
| 3-(Piperidin-1-ylmethyl)aniline | 93138-55-7 | Chem-Impex | ≥ 95% (NMR) | Tan to yellow crystalline powder |
| 4-Methoxy-3-(piperidin-1-yl)aniline | 944885-23-8 | SynHet | >99% (pharma grade available) | Not specified |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify current offerings and specifications directly with suppliers.
Quality Control and Analytical Methodologies
Ensuring the purity of 3-(Piperidin-1-yl)aniline is paramount for its application in sensitive research and development settings. A combination of chromatographic and spectroscopic techniques is typically employed for quality control. While specific validated methods for this exact compound are not always publicly available, standardized methods for anilines and piperidine derivatives can be readily adapted.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 3-(Piperidin-1-yl)aniline and quantifying impurities. A reversed-phase method is generally suitable for this type of aromatic amine.
Proposed HPLC Method Parameters (General):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). The pH of the mobile phase can be adjusted to optimize the peak shape of the amine.
-
Detection: UV detection at a wavelength where the aniline chromophore has significant absorbance (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Method validation should be performed according to ICH guidelines to establish linearity, accuracy, precision, and limits of detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable tool for the identification and quantification of volatile impurities. Given the thermal lability of some aniline derivatives, a direct injection method without derivatization is preferable if possible.
Proposed GC-MS Method Parameters (General):
-
Column: A non-polar or medium-polarity column (e.g., diphenyl dimethyl polysiloxane stationary phase).
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.
-
Detector: A mass spectrometer for definitive identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 3-(Piperidin-1-yl)aniline and for identifying any structural isomers or major impurities. The Certificate of Analysis from the supplier should ideally include NMR data that conforms to the expected structure.
Purification Protocols
For applications requiring higher purity than what is commercially available, further purification may be necessary. The choice of method will depend on the nature of the impurities and the physical state of the compound.
Column Chromatography
Column chromatography is a standard method for purifying organic compounds. For 3-(Piperidin-1-yl)aniline, silica gel is a suitable stationary phase.
General Protocol for Column Chromatography:
-
Solvent System Selection: The ideal eluent system should provide good separation of the target compound from impurities on a Thin Layer Chromatography (TLC) plate, with an Rf value for 3-(Piperidin-1-yl)aniline of approximately 0.3-0.4. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Column Packing: The silica gel is packed into a column as a slurry in the initial, less polar eluent.
-
Sample Loading: The crude 3-(Piperidin-1-yl)aniline is dissolved in a minimal amount of the eluent or a stronger solvent and carefully loaded onto the top of the silica gel bed. Alternatively, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: The column is eluted with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.
Recrystallization
If the compound is a solid, recrystallization can be an effective purification technique.
General Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which 3-(Piperidin-1-yl)aniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, isopropanol, toluene, or a mixture such as ethanol/water or toluene/hexane.
-
Dissolution: The crude solid is placed in a flask, and the minimum amount of hot solvent is added to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: The crystals are collected by vacuum filtration and washed with a small amount of cold recrystallization solvent.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Logical Workflow for Sourcing and Purity Verification
The following diagram illustrates a logical workflow for researchers to source and verify the purity of 3-(Piperidin-1-yl)aniline for their experimental needs.
Caption: Workflow for sourcing and purity verification of 3-(Piperidin-1-yl)aniline.
The Rising Promise of 3-(Piperidin-1-yl)aniline Derivatives in Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
The 3-(piperidin-1-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This in-depth technical guide explores the predicted biological activities of novel derivatives based on this core, with a particular focus on their potential as anticancer agents through the inhibition of key signaling pathways. This document provides a comprehensive overview of recent findings, including detailed experimental protocols, quantitative biological data, and visual representations of associated molecular pathways to aid researchers and scientists in the field of drug discovery and development.
I. Anticancer Activity: Targeting MERTK in Non-Small Cell Lung Cancer
Recent research has identified novel hybrids of pyrrolo[2,1-f][1][2][3]triazine and 1-(methylpiperidin-4-yl)aniline as potent inhibitors of the MERTK receptor tyrosine kinase, a key player in the progression of non-small cell lung cancer (NSCLC).[4] These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Quantitative Biological Data
The in vitro anticancer activity of these novel compounds was evaluated against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 1K1 | - | - | - |
| 1K2 | - | 0.44 | - |
| 1K3 | - | - | - |
| 1K4 | - | 0.89 | - |
| 1K5 | 0.36 | 0.42 | 0.80 |
| Cisplatin | - | - | - |
| Note: Dashes indicate data not provided in the source.[4] |
Compound 1K5 emerged as a particularly potent derivative, exhibiting sub-micromolar inhibitory activity against all three tested cell lines.[4] Notably, these compounds were found to be non-toxic towards normal human peripheral blood mononuclear cells (HPBMCs), suggesting a selective anticancer potential.[4]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay) [4]
-
Cell Seeding: Cancer cell lines (A549, MCF-7, and MDA-MB-231) were seeded in 96-well plates at a density of 5 × 103 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized compounds (1K1-1K5) and the standard drug, cisplatin.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was determined by plotting the percentage of viable cells against the compound concentration.
MERTK Inhibition Assay [4]
The inhibitory activity of the synthesized compounds against the MERTK enzyme was assessed using a commercially available MERTK Kinase Assay Kit. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by MERTK. The luminescence signal is inversely proportional to the amount of ATP remaining, and therefore, a lower signal indicates higher kinase activity. The IC50 values were calculated from the dose-response curves.
MERTK Signaling Pathway
The MER receptor tyrosine kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of kinases.[4] Its signaling pathway plays a crucial role in various cellular processes, including cell survival, proliferation, and efferocytosis. Dysregulation of MERTK signaling is implicated in the progression of several cancers. The simplified signaling pathway is depicted below.
II. Activity as PI3Kδ Inhibitors
Derivatives of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine have been synthesized and evaluated for their potential as Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.[5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5]
Quantitative Biological Data
A series of 5-phenylurea derivatives were synthesized and tested for their cytotoxic activities against the BT-474 breast cancer cell line and their inhibitory activities against PI3Kδ.
| Compound | Cytotoxicity against BT-474 (IC50, µmol/L) | PI3Kδ Inhibition (IC50, µmol/L) |
| 20 | 1.565 | 0.286 |
| 21 | 1.311 | 0.452 |
| Data from a study on 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives.[5] |
Compounds 20 and 21 demonstrated potent anti-proliferative activities and significant inhibition of PI3Kδ.[5]
Experimental Protocols
Cytotoxicity Assay (CCK-8) [5]
-
Cell Culture: BT-474 cells were cultured in appropriate media.
-
Compound Treatment: Cells were treated with the synthesized compounds at various concentrations.
-
CCK-8 Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation and Measurement: The plates were incubated, and the absorbance was measured to determine cell viability.
-
IC50 Calculation: The IC50 values were calculated using GraphPad Prism 5.[5]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and proliferation. The simplified pathway is illustrated below.
III. Ligands for Vesicular Acetylcholine Transporter (VAChT)
Aniline derivatives of piperidines have also been investigated as potent ligands for the vesicular acetylcholine transporter (VAChT).[1] VAChT is responsible for loading acetylcholine into synaptic vesicles, a crucial step in cholinergic neurotransmission.
Quantitative Biological Data
A series of heteroaromatic and aniline derivatives of piperidines were synthesized and their in vitro binding affinities for VAChT were determined.
| Compound | VAChT (Ki, nM) |
| 19a | 0.93 - 18 (racemate) |
| 19e | 0.93 - 18 (racemate) |
| 19g | 0.93 - 18 (racemate) |
| 19k | 0.93 - 18 (racemate) |
| 24a | 0.93 - 18 (racemate) |
| (-)-24b | 0.78 |
| Data from a study on heteroaromatic and aniline derivatives of piperidines.[1] |
These compounds displayed high affinity for VAChT and good selectivity over σ1 and σ2 receptors.[1]
Experimental Protocols
In Vitro Binding Assay [1]
-
Radioligand: A suitable radioligand for VAChT is used.
-
Tissue Preparation: Brain tissue homogenates containing VAChT are prepared.
-
Competition Assay: The ability of the test compounds to displace the radioligand from VAChT is measured at various concentrations.
-
Data Analysis: The inhibition constant (Ki) is calculated from the competition curves.
Synthesis Workflow
The general synthetic workflow for the preparation of these derivatives often involves multi-step reactions. A simplified representation of a typical synthesis process is shown below.
IV. Conclusion
Novel derivatives based on the 3-(piperidin-1-yl)aniline scaffold and related structures demonstrate significant potential across various therapeutic areas, with a strong emphasis on oncology. The data presented herein highlights their ability to potently and selectively inhibit key molecular targets such as MERTK and PI3Kδ, leading to pronounced anticancer effects in vitro. Furthermore, the versatility of the piperidine-aniline core is evident in its application for developing ligands for neurotransmitter transporters like VAChT. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of this promising class of compounds into clinically viable therapeutic agents. Continued exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in realizing their full therapeutic potential.
References
- 1. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural inspired piperine-based ureas and amides as novel antitumor agents towards breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(Piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(Piperidin-1-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step process commencing with the nucleophilic aromatic substitution of 1-fluoro-3-nitrobenzene with piperidine, followed by the reduction of the intermediate nitro compound. This method offers high yields and straightforward purification. All quantitative data is presented in a clear, tabular format, and a comprehensive experimental workflow is visualized using a Graphviz diagram.
Introduction
3-(Piperidin-1-yl)aniline is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, incorporating both a piperidine and an aniline moiety, makes it a versatile scaffold for accessing a wide range of biologically active molecules. The protocol outlined herein describes a reliable and efficient synthesis suitable for laboratory-scale production.
Synthetic Pathway Overview
The synthesis proceeds in two main steps:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Formation of 1-(3-nitrophenyl)piperidine by reacting 1-fluoro-3-nitrobenzene with piperidine.
-
Step 2: Nitro Group Reduction - Reduction of the nitro group of 1-(3-nitrophenyl)piperidine to an amine using tin(II) chloride dihydrate to yield the final product, 3-(Piperidin-1-yl)aniline.[1]
Data Presentation
| Step | Reaction | Starting Materials | Reagents/Solvents | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | Nucleophilic Aromatic Substitution | 1-Fluoro-3-nitrobenzene, Piperidine | Dimethyl sulfoxide (DMSO) | 100 °C, 24 h | 99 | >95 |
| 2 | Nitro Group Reduction | 1-(3-Nitrophenyl)piperidine | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol | Heating, 0.5 h | 96 | >95 |
Experimental Protocols
Step 1: Synthesis of 1-(3-Nitrophenyl)piperidine
Materials:
-
1-Fluoro-3-nitrobenzene
-
Piperidine
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-fluoro-3-nitrobenzene (1 equivalent).
-
Add dimethyl sulfoxide (DMSO) to dissolve the starting material.
-
Add piperidine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3-nitrophenyl)piperidine as a solid.
Step 2: Synthesis of 3-(Piperidin-1-yl)aniline
Materials:
-
1-(3-Nitrophenyl)piperidine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Sodium bicarbonate (aqueous solution)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-(3-nitrophenyl)piperidine (1 equivalent) and ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 30 minutes.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(Piperidin-1-yl)aniline as a liquid.
Mandatory Visualization
Caption: Synthetic workflow for 3-(Piperidin-1-yl)aniline.
Alternative Synthetic Strategy: Buchwald-Hartwig Amination
An alternative approach to the synthesis of 3-(Piperidin-1-yl)aniline is the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction can directly form the C-N bond between an aryl halide and an amine.[3] For instance, the reaction could involve the coupling of 3-bromoaniline with piperidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. While this method is powerful for its broad substrate scope, the two-step SNAr and reduction pathway is often preferred for its cost-effectiveness and avoidance of precious metal catalysts.[2][3]
References
Application Notes and Protocols for N-arylation using 3-(Piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 3-(piperidin-1-yl)aniline is a significant chemical transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The resulting N-aryl-3-(piperidin-1-yl)aniline scaffold is a key structural motif in various biologically active molecules. This document provides detailed application notes and protocols for the N-arylation of 3-(piperidin-1-yl)aniline, focusing on two of the most powerful and widely used methods: the Buchwald-Hartwig amination and the Ullmann condensation. These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope.[1][2] In contrast, the Ullmann condensation is a classical copper-catalyzed reaction that, despite often requiring harsher conditions, remains a valuable tool, particularly for certain substrate combinations.[3]
Data Presentation
The following tables summarize representative reaction conditions and yields for the N-arylation of 3-(piperidin-1-yl)aniline with various aryl halides using the Buchwald-Hartwig and Ullmann methodologies. Please note that yields are highly dependent on the specific substrate, catalyst system, and reaction conditions, and optimization may be required for specific applications.
Table 1: Buchwald-Hartwig N-arylation of 3-(Piperidin-1-yl)aniline - Representative Conditions
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | Data not found |
| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | Data not found |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | Data not found |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Toluene | 110 | 24 | Data not found |
Table 2: Ullmann N-arylation of 3-(Piperidin-1-yl)aniline - Representative Conditions
| Entry | Aryl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 140 | 24 | Data not found |
| 2 | 4-Bromobenzonitrile | CuI (10) | L-Proline (20) | K₃PO₄ | DMSO | 120 | 36 | Data not found |
| 3 | 2-Iodobenzoic acid | Cu₂O (10) | None | K₂CO₃ | NMP | 150 | 24 | Data not found |
| 4 | 1-Bromo-4-fluorobenzene | CuI (10) | N,N'-Dimethylethylenediamine (20) | Cs₂CO₃ | Dioxane | 110 | 48 | Data not found |
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-arylation of 3-(Piperidin-1-yl)aniline
This protocol provides a general procedure for the palladium-catalyzed N-arylation of 3-(piperidin-1-yl)aniline with an aryl bromide.
Materials:
-
3-(Piperidin-1-yl)aniline
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP, Xantphos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, tert-Butanol)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 3-(piperidin-1-yl)aniline (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL per mmol of the limiting reagent) to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-3-(piperidin-1-yl)aniline.
Protocol 2: Ullmann Condensation for N-arylation of 3-(Piperidin-1-yl)aniline
This protocol outlines a general procedure for the copper-catalyzed N-arylation of 3-(piperidin-1-yl)aniline with an aryl iodide.
Materials:
-
3-(Piperidin-1-yl)aniline
-
Aryl iodide
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Ligand (e.g., 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine) (optional, but often improves yield and lowers reaction temperature)
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃))
-
High-boiling polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))
-
Reaction vial or flask with a reflux condenser
Procedure:
-
Reaction Setup: To a reaction vial or flask, add 3-(piperidin-1-yl)aniline (1.0 equiv.), the aryl iodide (1.0-1.2 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (10-20 mol%, if used), and the base (2.0 equiv.).
-
Solvent Addition: Add the solvent (5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the high temperatures, it is advisable to take aliquots, cool them, and then prepare them for analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Extraction and Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts. It may be necessary to wash with an aqueous solution of ammonia or ethylenediamine to remove residual copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Visualizations
Experimental Workflow
Catalytic Cycle
References
Application of 3-(Piperidin-1-yl)aniline in Solid-Phase Organic Synthesis: A Versatile Scaffold for Combinatorial Library Generation
Introduction
The 3-(piperidin-1-yl)aniline scaffold is a valuable building block in medicinal chemistry and drug discovery. Its structure combines a basic piperidine ring with an aromatic aniline moiety, providing multiple points for diversification and interaction with biological targets. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of molecules based on this scaffold. By immobilizing a precursor to 3-(piperidin-1-yl)aniline on a solid support, a wide array of derivatives can be synthesized in a parallel and automated fashion, facilitating the exploration of structure-activity relationships (SAR).
This application note details a proposed solid-phase synthesis strategy for preparing 3-(piperidin-1-yl)aniline and its analogs. The methodology employs a traceless linker, allowing for the cleavage of the final products without any residual functionality from the linker. The protocol is designed for researchers in drug development and organic synthesis, providing a robust workflow for the generation of diverse chemical libraries.
Workflow Overview
The proposed solid-phase synthesis of 3-(piperidin-1-yl)aniline derivatives follows a logical sequence of immobilization, diversification, and cleavage. The workflow is initiated by attaching a suitable aromatic precursor to a solid support via a traceless silyl linker. This is followed by a nucleophilic aromatic substitution to introduce the piperidine moiety (or other cyclic amines for library diversification). Subsequently, a nitro group is reduced to the corresponding aniline. Finally, the desired product is cleaved from the resin.
Caption: Synthetic workflow for 3-(piperidin-1-yl)aniline on solid support.
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of 3-(piperidin-1-yl)aniline.
1. Preparation of Silyl-Functionalized Resin
-
Materials: Polystyrene resin, Diisopropylamine, n-Butyllithium, Chlorodiisopropylsilane, Anhydrous THF.
-
Procedure:
-
Swell polystyrene resin (1 g, 1.2 mmol/g) in anhydrous THF (10 mL) for 1 hour in a round-bottom flask under an argon atmosphere.
-
Cool the suspension to 0 °C.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.5 M in hexanes, 2.4 mL, 6 mmol) to a solution of diisopropylamine (0.84 mL, 6 mmol) in anhydrous THF (5 mL) at 0 °C.
-
Add the freshly prepared LDA solution to the resin suspension and stir at 0 °C for 1 hour.
-
Add chlorodiisopropylsilane (1.05 mL, 6 mmol) to the reaction mixture and allow it to warm to room temperature overnight.
-
Filter the resin, wash sequentially with THF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
2. Immobilization of the Aromatic Scaffold
-
Materials: Silyl-functionalized resin, 1-Fluoro-2-nitro-4-iodobenzene, Pd(PPh₃)₄, Anhydrous toluene.
-
Procedure:
-
Swell the silyl-functionalized resin (1 g) in anhydrous toluene (10 mL) for 1 hour under argon.
-
Add 1-fluoro-2-nitro-4-iodobenzene (1.6 g, 6 mmol) and Pd(PPh₃)₄ (140 mg, 0.12 mmol) to the resin suspension.
-
Heat the mixture at 80 °C for 16 hours.
-
Cool to room temperature, filter the resin, and wash with toluene (3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
3. Nucleophilic Aromatic Substitution (SNAr)
-
Materials: Resin-bound substrate, Piperidine, Diisopropylethylamine (DIPEA), N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Swell the resin-bound substrate (1 g) in NMP (10 mL).
-
Add piperidine (0.6 mL, 6 mmol) and DIPEA (1.05 mL, 6 mmol).
-
Heat the mixture at 60 °C for 12 hours.
-
Cool to room temperature, filter the resin, and wash with NMP (3 x 10 mL), water (2 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
4. Reduction of the Nitro Group
-
Materials: Resin from the previous step, Tin(II) chloride dihydrate (SnCl₂·2H₂O), NMP.
-
Procedure:
-
Swell the resin (1 g) in NMP (10 mL).
-
Add a solution of SnCl₂·2H₂O (2.7 g, 12 mmol) in NMP (5 mL).
-
Heat the mixture at 60 °C for 6 hours.
-
Cool to room temperature, filter the resin, and wash with NMP (3 x 10 mL), 0.1 M HCl (2 x 10 mL), water (2 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
5. Cleavage of the Final Product
-
Materials: Resin-bound final product, Tetrabutylammonium fluoride (TBAF) solution (1 M in THF).
-
Procedure:
-
Swell the resin (1 g) in THF (10 mL).
-
Add TBAF solution (6 mL, 6 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Filter the resin and wash with THF (3 x 5 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 3-(piperidin-1-yl)aniline.
-
Quantitative Data Summary
The following table summarizes the key parameters and expected outcomes for the solid-phase synthesis of 3-(piperidin-1-yl)aniline. Yields are based on typical values reported in the literature for analogous solid-phase reactions.
| Step | Reagents & Solvents | Time (h) | Temperature (°C) | Expected Yield (%) |
| Immobilization | 1-Fluoro-2-nitro-4-iodobenzene, Pd(PPh₃)₄, Toluene | 16 | 80 | 85-95 |
| SNAr Reaction | Piperidine, DIPEA, NMP | 12 | 60 | >90 |
| Nitro Reduction | SnCl₂·2H₂O, NMP | 6 | 60 | >95 |
| Cleavage | TBAF, THF | 4 | Room Temp. | 70-85 |
| Overall Yield | - | - | - | 55-75 |
Signaling Pathway and Logical Relationship Diagram
The logical progression of the synthesis can be visualized as a series of transformations on the solid support, leading to the final product.
Caption: Logical flow of the solid-phase synthesis.
The described solid-phase synthesis protocol provides a versatile and efficient method for the preparation of 3-(piperidin-1-yl)aniline and a library of its derivatives. By leveraging the advantages of solid-phase chemistry, including the use of excess reagents and simplified purification, this strategy is well-suited for high-throughput synthesis in a drug discovery setting. The use of a traceless linker ensures that the final products are obtained in their native form, without any artifacts from the solid support. This methodology should serve as a valuable tool for medicinal chemists and researchers exploring the chemical space around this important scaffold.
Application Notes and Protocols for the Analysis of 3-(Piperidin-1-yl)aniline by HPLC and GC
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-1-yl)aniline is a chemical intermediate of significant interest in the pharmaceutical and chemical industries. Its structural motif, featuring both a piperidine ring and an aniline moiety, makes it a versatile building block for the synthesis of various biologically active molecules. Due to its role in the manufacturing of drug substances and other specialty chemicals, robust and reliable analytical methods are crucial for its quantification, purity assessment, and stability testing.
These application notes provide detailed protocols for the analysis of 3-(Piperidin-1-yl)aniline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The described methods are designed to be specific, accurate, and precise, making them suitable for quality control, impurity profiling, and research applications.
High-Performance Liquid Chromatography (HPLC) Method
The reversed-phase HPLC (RP-HPLC) method is ideal for the quantification and purity analysis of 3-(Piperidin-1-yl)aniline in various sample matrices, including bulk drug substance and reaction mixtures.
Experimental Protocol: HPLC
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution: Prepare a stock solution of 3-(Piperidin-1-yl)aniline reference standard in diluent at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing 3-(Piperidin-1-yl)aniline in the diluent to achieve a final concentration within the calibration range.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (equilibration)
-
3. Data Analysis:
-
Identify the peak corresponding to 3-(Piperidin-1-yl)aniline based on the retention time of the reference standard.
-
Quantify the analyte using an external standard calibration curve.
Data Presentation: HPLC Method Performance
| Parameter | Result |
| Retention Time (t R ) | ~ 12.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
Gas Chromatography (GC) Method
The Gas Chromatography (GC) method is suitable for the analysis of 3-(Piperidin-1-yl)aniline, particularly for assessing volatile impurities and for applications where derivatization is not desired.
Experimental Protocol: GC
1. Instrumentation and Materials:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an appropriate capillary column.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL (split ratio 20:1).
-
Standard Solution: Prepare a stock solution of 3-(Piperidin-1-yl)aniline in a suitable solvent (e.g., Dichloromethane or Methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the linear range of the method.
2. Data Analysis:
-
Identify the 3-(Piperidin-1-yl)aniline peak by comparing its retention time with that of the reference standard.
-
Perform quantification using an external standard calibration curve.
Data Presentation: GC Method Performance
| Parameter | Result |
| Retention Time (t R ) | ~ 15.2 min |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 3 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (%RSD) | < 2.5% |
Experimental Workflow Diagram
Caption: General workflow for the analysis of 3-(Piperidin-1-yl)aniline.
Conclusion
The HPLC and GC methods detailed in these application notes provide effective and reliable means for the analysis of 3-(Piperidin-1-yl)aniline. The HPLC method offers high sensitivity and is well-suited for purity determinations and stability studies, while the GC method provides a robust alternative, especially for analyzing volatile components. The choice of method will depend on the specific application, sample matrix, and available instrumentation. Proper method validation should be performed in accordance with relevant regulatory guidelines before implementation for routine analysis.
Application Notes and Protocols for the Derivatization of 3-(Piperidin-1-yl)aniline for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-1-yl)aniline is an aromatic amine containing a piperidine substituent. For analytical quantification and detection, particularly at low concentrations in complex matrices such as biological fluids or pharmaceutical formulations, direct analysis can be challenging due to its physicochemical properties. Derivatization is a chemical modification process used to convert the analyte into a product with improved properties for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This document provides detailed protocols for the derivatization of 3-(Piperidin-1-yl)aniline to enhance its detectability and chromatographic behavior.
The primary target for derivatization on the 3-(piperidin-1-yl)aniline molecule is the primary aromatic amine group (-NH2), which is readily reactive with a variety of reagents. This allows for the introduction of chromophores for UV-Vis detection, fluorophores for fluorescence detection, or groups that increase volatility and thermal stability for GC-MS analysis.
Application 1: Acylation for Enhanced HPLC-UV and GC-MS Analysis
Acylation of the primary amine group of 3-(piperidin-1-yl)aniline introduces an acyl group, which can improve its chromatographic properties and enhance UV detectability. Reagents such as benzoyl chloride or trifluoroacetic anhydride (TFAA) are commonly used for this purpose.
Protocol 1: Derivatization with Benzoyl Chloride for HPLC-UV Analysis
This protocol is adapted from methods used for similar primary amines and is designed to introduce a benzoyl group, which acts as a strong chromophore for HPLC-UV detection.[1]
Materials:
-
3-(Piperidin-1-yl)aniline sample
-
Benzoyl chloride
-
Dichloromethane (DCM), HPLC grade
-
Sodium bicarbonate solution, 5% (w/v)
-
Anhydrous sodium sulfate
-
Mobile phase for HPLC (e.g., Acetonitrile:Water mixture)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the 3-(piperidin-1-yl)aniline sample in dichloromethane to a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a clean, dry vial, place 1.0 mL of the sample solution. Cool the vial in an ice bath to 0°C.
-
Derivatization: While stirring, slowly add a molar excess of benzoyl chloride (e.g., 1.5 equivalents) to the cooled sample solution. Allow the reaction to proceed at 0°C for 30 minutes.
-
Quenching: Quench the reaction by adding 2.0 mL of 5% sodium bicarbonate solution to neutralize any unreacted benzoyl chloride and HCl byproduct. Vortex for 1 minute.
-
Extraction: Allow the layers to separate. Collect the organic (DCM) layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Sample for Analysis: Filter the dried solution and dilute with the mobile phase to the desired concentration for HPLC analysis.
HPLC Conditions (Illustrative):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Caption: Workflow for benzoyl chloride derivatization.
Application 2: Fluorescent Labeling for High-Sensitivity HPLC-FLD Analysis
For trace-level quantification, fluorescent derivatization offers superior sensitivity and selectivity compared to UV detection. Dansyl chloride is a classic reagent that reacts with primary amines to yield highly fluorescent derivatives.[2][3]
Protocol 2: Derivatization with Dansyl Chloride for HPLC-FLD
Materials:
-
3-(Piperidin-1-yl)aniline sample
-
Dansyl chloride solution (e.g., 2 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Acetonitrile, HPLC grade
-
HPLC system with a fluorescence detector (FLD)
Procedure:
-
Sample Preparation: Prepare a stock solution of 3-(piperidin-1-yl)aniline in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.
-
Reaction Setup: In a microcentrifuge tube, add 50 µL of the sample solution, 100 µL of sodium bicarbonate buffer (pH 9.5), and 100 µL of the dansyl chloride solution.
-
Incubation: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
Termination: After incubation, cool the reaction mixture to room temperature.
-
Sample for Analysis: Centrifuge the mixture to pellet any precipitate. The supernatant can be directly injected or diluted with the mobile phase for HPLC analysis.
HPLC-FLD Conditions (Illustrative):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 525 nm) |
| Injection Volume | 10 µL |
Caption: Fluorescent derivatization with Dansyl Chloride.
Summary of Derivatization Strategies
The choice of derivatization reagent and analytical technique depends on the required sensitivity, selectivity, and available instrumentation. The following table summarizes the key features of the described protocols.
| Derivatization Strategy | Reagent | Analytical Technique | Key Advantages |
| Acylation | Benzoyl Chloride | HPLC-UV | Good for routine analysis, enhances UV signal. |
| Acylation | Trifluoroacetic Anhydride (TFAA) | GC-MS | Increases volatility and thermal stability for GC.[2] |
| Fluorescent Labeling | Dansyl Chloride | HPLC-FLD | High sensitivity and selectivity for trace analysis.[3] |
Logical Pathway for Method Selection
The selection of an appropriate derivatization and analysis method follows a logical progression based on the analytical requirements.
Caption: Decision tree for selecting a derivatization method.
References
- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 3-(Piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 3-(piperidin-1-yl)aniline, a key intermediate in the pharmaceutical industry. The document outlines a robust and scalable synthetic route utilizing a palladium-catalyzed Buchwald-Hartwig amination reaction. Detailed experimental procedures, data on reaction parameters, and purification methods are presented to ensure high yield and purity suitable for drug development applications. Safety considerations for handling aromatic amines on a large scale are also addressed.
Introduction
3-(Piperidin-1-yl)aniline is a valuable building block in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a substituted aniline moiety, is a common scaffold in medicinal chemistry. The development of a scalable and cost-effective synthesis is crucial for its application in industrial drug manufacturing. This document details a recommended process for the kilogram-scale production of 3-(piperidin-1-yl)aniline.
Synthetic Route Overview
The recommended industrial synthesis of 3-(piperidin-1-yl)aniline involves a two-step process starting from 1-bromo-3-nitrobenzene:
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of 1-bromo-3-nitrobenzene with piperidine to form 1-(3-nitrophenyl)piperidine.
-
Reduction of the Nitro Group: Reduction of the nitro intermediate to the corresponding aniline using a standard catalytic hydrogenation.
This route is advantageous for industrial scale-up due to the high yields, functional group tolerance, and well-established nature of the Buchwald-Hartwig amination in pharmaceutical production.[3][4]
Logical Workflow for Synthesis
Caption: Overall synthetic workflow for 3-(piperidin-1-yl)aniline.
Experimental Protocols
Step 1: Buchwald-Hartwig Amination for the Synthesis of 1-(3-Nitrophenyl)piperidine
This protocol is based on established principles of palladium-catalyzed amination, optimized for large-scale production.[3][5]
Materials:
-
1-bromo-3-nitrobenzene
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet
-
Temperature control unit
-
Inert atmosphere system (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: To the reactor, under a nitrogen atmosphere, add 1-bromo-3-nitrobenzene (1.0 eq), Palladium(II) acetate (0.01 eq), and Xantphos (0.015 eq).
-
Solvent Addition: Add anhydrous, degassed toluene to the reactor.
-
Base and Amine Addition: Add sodium tert-butoxide (1.5 eq) followed by the slow addition of piperidine (1.2 eq) while maintaining a gentle nitrogen flow.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Separate the organic layer, and wash with brine.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude 1-(3-nitrophenyl)piperidine.
Step 2: Reduction of 1-(3-Nitrophenyl)piperidine
Materials:
-
Crude 1-(3-nitrophenyl)piperidine
-
Palladium on carbon (5% Pd/C)
-
Methanol
-
Hydrogen gas
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration system
Procedure:
-
Reactor Charging: In the hydrogenation reactor, dissolve the crude 1-(3-nitrophenyl)piperidine in methanol.
-
Catalyst Addition: Carefully add 5% Pd/C (5% w/w) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (3-4 bar) and stir the mixture at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude 3-(piperidin-1-yl)aniline.
Purification by Vacuum Distillation
Crude anilines can be effectively purified on a large scale by vacuum distillation to remove non-volatile impurities and residual starting materials.[6][7]
Equipment:
-
Vacuum distillation apparatus with a fractionating column
-
Vacuum pump
-
Heating mantle and temperature controller
Procedure:
-
Setup: Assemble the vacuum distillation apparatus.
-
Charging: Charge the crude 3-(piperidin-1-yl)aniline into the distillation flask.
-
Distillation: Gradually apply vacuum and heat the flask. Collect the fractions at the appropriate boiling point under reduced pressure. The boiling point of aniline is significantly reduced under vacuum.[7]
-
Product Collection: Collect the pure 3-(piperidin-1-yl)aniline as a colorless to pale yellow liquid.
Data Presentation
The following tables summarize the expected quantitative data for the scale-up synthesis.
Table 1: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value |
| Reactants | |
| 1-bromo-3-nitrobenzene | 1.0 eq |
| Piperidine | 1.2 eq |
| Catalyst System | |
| Palladium(II) acetate | 0.01 eq |
| Xantphos | 0.015 eq |
| Base | |
| Sodium tert-butoxide | 1.5 eq |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 8-12 hours |
| Expected Yield | 90-95% |
Table 2: Parameters for Nitro Group Reduction
| Parameter | Value |
| Reactant | 1-(3-nitrophenyl)piperidine |
| Catalyst | 5% Pd/C (5% w/w) |
| Solvent | Methanol |
| Hydrogen Pressure | 3-4 bar |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | >95% |
Table 3: Final Product Specifications
| Parameter | Specification |
| Appearance | Colorless to pale yellow liquid |
| Purity (by HPLC) | >99% |
| Overall Yield | 85-90% |
Safety Considerations
The industrial synthesis of aromatic amines requires strict adherence to safety protocols due to their potential toxicity.[8][9]
-
Handling: All operations should be conducted in a well-ventilated area or in a closed system. Personnel should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
-
Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[10][11] Avoid direct contact and inhalation of vapors.
-
Storage: Store 3-(piperidin-1-yl)aniline in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of all chemical waste according to local environmental regulations.
Safety Workflow Diagram
Caption: Workflow for ensuring safety during synthesis.
Conclusion
The described synthetic route and protocols provide a reliable and scalable method for the industrial production of high-purity 3-(piperidin-1-yl)aniline. By implementing the detailed procedures and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this key intermediate for various pharmaceutical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3397118A - Purification of chloroanilines by vacuum distillation with a chromate - Google Patents [patents.google.com]
- 7. texiumchem.com [texiumchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rawsource.com [rawsource.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Coupling Reactions Involving 3-(Piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common catalytic coupling reactions involving 3-(piperidin-1-yl)aniline, a versatile building block in medicinal chemistry. The protocols outlined below are representative methods for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling reactions. These reactions are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Introduction to Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. 3-(Piperidin-1-yl)aniline is a valuable substrate in these reactions due to the presence of a reactive aniline amine and a piperidine moiety, a common scaffold in many pharmaceuticals. The ability to further functionalize this molecule through catalytic coupling opens up a vast chemical space for drug discovery and development.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, specifically for the synthesis of arylamines from aryl halides and amines.[1] In the context of 3-(piperidin-1-yl)aniline, this reaction can be employed to introduce a variety of aryl or heteroaryl substituents at the aniline nitrogen, leading to the formation of N,3-disubstituted aniline derivatives.
General Reaction Scheme:```
Ar-X + H₂N-R --[Pd catalyst, Ligand, Base]--> Ar-NH-R + HX
Ar-X + R-B(OR)₂ --[Pd catalyst, Base]--> Ar-R + X-B(OR)₂
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Representative Quantitative Data
The following table presents representative conditions for the Suzuki-Miyaura coupling of a hypothetical 3-bromo-N-(piperidin-1-yl)aniline with various boronic acids, based on general procedures for similar substrates.
[2][3]| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 16 | 80-90 | | 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85-95 | | 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | DME/H₂O (3:1) | 85 | 24 | 70-80 |
Detailed Experimental Protocol
Synthesis of 3-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine (Representative Protocol)
-
Reagents and Setup: In a round-bottom flask, dissolve 3-bromo-N-(piperidin-1-yl)aniline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.) in a mixture of toluene (8 mL) and water (2 mL).
-
Degassing: Degas the mixture by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 16 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (15 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield the biphenyl product.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. A[4][5] halogenated derivative of 3-(piperidin-1-yl)aniline can be coupled with various alkenes to introduce vinyl substituents.
General Reaction Scheme:
Where Ar-X is a halogenated 3-(piperidin-1-yl)aniline derivative and R-CH=CH₂ is an alkene.
Catalytic Cycle for Heck Coupling
Figure 3: Simplified catalytic cycle for the Heck coupling reaction.
Representative Quantitative Data
The table below shows representative conditions for the Heck coupling of a hypothetical 3-iodo-N-(piperidin-1-yl)aniline with different alkenes, based on established methods.
[6]| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 | | 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 75-85 | | 3 | 4-Vinylpyridine | Pd(dba)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | 1,4-Dioxane | 120 | 36 | 65-75 |
Detailed Experimental Protocol
Synthesis of (E)-1-(3-styrylphenyl)piperidine (Representative Protocol)
-
Reagents and Setup: Combine 1-(3-iodophenyl)piperidine (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol, 2.0 equiv.) in a sealed tube.
-
Inert Atmosphere: Purge the tube with argon for 10 minutes.
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature, pour into water (50 mL), and extract with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to obtain the stilbene derivative.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. T[7][8]his reaction is particularly useful for synthesizing arylalkynes. A halogenated derivative of 3-(piperidin-1-yl)aniline can serve as the aryl halide partner.
General Reaction Scheme:
Where Ar-X is a halogenated 3-(piperidin-1-yl)aniline derivative and H-C≡C-R is a terminal alkyne.
Catalytic Cycle for Sonogashira Coupling
Figure 4: Simplified catalytic cycles for the Sonogashira coupling.
Representative Quantitative Data
The following table provides representative reaction conditions for the Sonogashira coupling of a hypothetical 3-iodo-N-(piperidin-1-yl)aniline with various terminal alkynes.
[7][9]| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 85-95 | | 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | 80-90 | | 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | 50 | 16 | 75-85 |
Detailed Experimental Protocol
Synthesis of 1-(3-(phenylethynyl)phenyl)piperidine (Representative Protocol)
-
Reagents and Setup: To a Schlenk flask, add 1-(3-iodophenyl)piperidine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.). Then, add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture at 65 °C for 8 hours.
-
Work-up: After cooling, filter the reaction mixture through Celite and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the desired coupled product.
Applications in Drug Development
Derivatives of 3-(piperidin-1-yl)aniline are key intermediates in the synthesis of several important pharmaceutical compounds. For example, the core structure is found in inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair. The PARP inhibitor Niraparib contains a related 3-(piperidin-3-yl)aniline scaffold, highlighting the relevance of these coupling reactions in accessing such molecules. T[1][6]he ability to rapidly diversify the 3-(piperidin-1-yl)aniline core using the catalytic coupling reactions described above is a powerful strategy in lead optimization and the development of new drug candidates.
Conclusion
The catalytic coupling reactions of 3-(piperidin-1-yl)aniline and its derivatives are robust and versatile methods for the synthesis of a wide range of complex molecules. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling provide efficient access to N-arylated, C-arylated, vinylated, and alkynylated derivatives, respectively. The protocols and data presented here serve as a guide for researchers in the application of these powerful synthetic tools in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-(Piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-1-yl)aniline is a versatile building block in medicinal chemistry, valued for its robust structure that combines a nucleophilic aniline moiety with a saturated piperidine ring. This scaffold is of significant interest in the development of kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways often dysregulated in cancer and inflammatory diseases. The aniline nitrogen provides a key attachment point for coupling with various heterocyclic systems, which frequently serve as hinge-binding motifs in the ATP-binding pocket of kinases. The piperidine group can influence solubility, metabolic stability, and can be modified to probe interactions with the solvent-exposed regions of the target protein.
These notes provide representative protocols for the synthesis of a potential kinase inhibitor intermediate starting from 3-(Piperidin-1-yl)aniline, utilizing two common and powerful reactions in pharmaceutical synthesis: the Buchwald-Hartwig amination and amide coupling. The methodologies and data are based on established procedures for analogous compounds and are intended to serve as a practical guide for researchers.
Experimental Workflow
The overall strategy involves a two-step synthesis. First, a palladium-catalyzed Buchwald-Hartwig amination is used to couple 3-(piperidin-1-yl)aniline with a heterocyclic halide. Second, the resulting amine intermediate undergoes an amide coupling reaction with a carboxylic acid to yield the final target molecule.
Caption: General workflow for the synthesis of a potential kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of 3-(piperidin-1-yl)aniline with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, widely used in the synthesis of pharmaceuticals.[1][2]
Materials:
-
3-(Piperidin-1-yl)aniline (1.0 equiv.)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
Caesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add 3-(piperidin-1-yl)aniline, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, caesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure intermediate, N-(3-(piperidin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Protocol 2: Synthesis of Final Product via Amide Coupling
This protocol outlines the formation of an amide bond between the synthesized intermediate and a representative carboxylic acid, a common final step in the synthesis of many kinase inhibitors.[3][4]
Materials:
-
N-(3-(Piperidin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate 1) (1.0 equiv.)
-
4-Methylbenzoic acid (1.1 equiv.)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-methylbenzoic acid in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Intermediate 1 in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.
Data Presentation
The following tables summarize the representative quantitative data for the proposed synthetic route and the biological activity of structurally related compounds.
Table 1: Summary of Representative Synthesis Data
| Step | Starting Materials | Product | Reagents & Conditions | Representative Yield | Purity (Post-Purification) |
| 1 | 3-(Piperidin-1-yl)aniline, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | N-(3-(Piperidin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C, 18h | 75-85% | >95% (LC-MS) |
| 2 | Intermediate 1, 4-Methylbenzoic acid | 4-Methyl-N-(N-(3-(piperidin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide | HATU, DIPEA, DMF, Room Temp, 4h | 80-90% | >98% (HPLC) |
Table 2: Biological Activity of Structurally Related Piperidine-Containing Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Cell Line | Citation |
| 4-(Piperid-3-yl)amino-6-pyridylquinazoline (A8) | PI3Kδ | 0.7 | - (Enzyme Assay) | [5] |
| 4-(Piperid-3-yl)amino-6-pyridylquinazoline (A5) | PI3Kδ | 1.3 | - (Enzyme Assay) | [5] |
| 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine (20) | PI3Kδ | 286 | BT-474 | [6] |
| 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine (21) | PI3Kδ | 452 | BT-474 | [6] |
| Imidazo[4,5-b]pyridine Derivative (11j) | Aurora A | 7.1 | U937 | [7] |
Relevant Signaling Pathway
Many kinase inhibitors containing piperidine and aniline-like scaffolds target the PI3K/Akt/mTOR pathway, which is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by kinase inhibitors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Piperidin-1-yl)aniline and its Analogs in the Development of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of piperidine-containing compounds, exemplified by analogs of 3-(Piperidin-1-yl)aniline, in the discovery and development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This document includes the underlying mechanism of action, quantitative data on inhibitor potency, and detailed experimental protocols for synthesis and evaluation.
Introduction to PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair. PARP-1, the most abundant member, is a key player in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs). In cancer therapy, inhibiting PARP has emerged as a successful strategy, particularly for tumors with deficiencies in homologous recombination (HR), a major pathway for double-strand break (DSB) repair. This concept is known as "synthetic lethality," where the simultaneous loss of two genes or pathways (in this case, PARP-mediated SSB repair and HR-mediated DSB repair) leads to cell death, while the loss of either one alone is not lethal.
In cancers with mutations in genes like BRCA1 or BRCA2, the HR pathway is compromised. When PARP is inhibited in these cells, SSBs are not repaired and can accumulate, leading to the formation of DSBs during DNA replication. The cell's inability to repair these DSBs through the defective HR pathway results in genomic instability and ultimately, apoptosis.
The Role of the Piperidine Moiety in PARP Inhibitors
The piperidine ring is a common scaffold in medicinal chemistry and has been incorporated into several PARP inhibitors. Its saturated, non-planar structure allows for three-dimensional diversity, which can be exploited to achieve specific interactions within the PARP active site. While direct utilization of 3-(Piperidin-1-yl)aniline in published PARP inhibitors is not extensively documented, the broader class of piperidine-based benzamides serves as an excellent model for understanding the structure-activity relationships (SAR) and for developing novel inhibitors. These compounds often mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP.
Quantitative Data: In Vitro Potency of Piperidine-Based PARP-1 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative piperidine-based benzamide derivatives against PARP-1 and their anti-proliferative effects on a BRCA-deficient human breast cancer cell line (MDA-MB-436).
| Compound ID | PARP-1 IC50 (nM)[1] | MDA-MB-436 IC50 (µM)[1] |
| 6a | 8.33 | 8.56 ± 1.07 |
| 15d | 12.02 | 6.99 ± 2.62 |
| Olaparib (Reference) | ~5 | Varies by cell line |
| Niraparib (Reference) | ~3.8 | Varies by cell line |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or cell viability by 50%. Data for compounds 6a and 15d are from a study on novel piperidine-based benzamide derivatives. Reference inhibitor values are provided for context.
Signaling Pathway and Experimental Workflow
PARP-1 Signaling in DNA Repair and Synthetic Lethality
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
General Workflow for Synthesis and Evaluation of Novel PARP Inhibitors
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-(Piperidin-1-yl)aniline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 3-(Piperidin-1-yl)aniline. The following guides provide direct solutions to specific issues, helping to optimize reaction conditions and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-(Piperidin-1-yl)aniline? A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction couples an aryl halide (typically 3-bromoaniline or 3-chloroaniline) with piperidine.[1][2] Other routes include nucleophilic aromatic substitution, for example, starting from 1-fluoro-3-nitrobenzene followed by reduction of the nitro group.[3]
Q2: Why is the Buchwald-Hartwig amination preferred for this synthesis? A2: The Buchwald-Hartwig amination is highly favored due to its broad substrate scope, functional group tolerance, and generally high yields.[1] It allows for the formation of the C-N bond under conditions that are often milder than classical methods like nucleophilic aromatic substitution, which may require harsh conditions.[1]
Q3: What are the key components of a Buchwald-Hartwig reaction for this synthesis? A3: A typical Buchwald-Hartwig reaction for this synthesis includes an aryl halide (e.g., 3-bromoaniline), an amine (piperidine), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand, and a base.[4][5] The choice of each component is critical for reaction success.[6]
Q4: What is the role of the phosphine ligand? A4: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.[7] Bulky, electron-rich phosphine ligands are known to enhance the rates of key steps in the catalytic cycle—oxidative addition and reductive elimination—which leads to improved reaction efficiency and yield.[7][8]
Q5: How does the choice of base impact the reaction? A5: The base is essential for deprotonating the amine or the palladium-amine complex, which is a crucial step in the catalytic cycle.[4][7] The strength and type of base can significantly affect the reaction rate and the formation of side products.[6][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3-(Piperidin-1-yl)aniline via Buchwald-Hartwig amination.
Issue 1: Low or No Product Yield
-
Potential Cause A: Catalyst Inactivity or Decomposition
-
Troubleshooting Tip: The palladium catalyst may not be in its active Pd(0) state or may have decomposed. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, the reaction conditions must facilitate its reduction to Pd(0).[2] Consider using a pre-formed Pd(0) catalyst or a more robust ligand system.[10]
-
-
Potential Cause B: Suboptimal Ligand Choice
-
Troubleshooting Tip: The ligand has a profound effect on the reaction's success.[7] If the yield is low, screen different classes of phosphine ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective for coupling aryl chlorides or challenging substrates.[1][7][10]
-
-
Potential Cause C: Inappropriate Base
-
Troubleshooting Tip: A common cause of low yield is an incorrect choice of base. While strong bases like sodium tert-butoxide (NaOtBu) are frequently used, they can sometimes cause decomposition of the starting materials or product.[6] If this is suspected, switch to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][11]
-
-
Potential Cause D: Incomplete Reaction
Issue 2: Poor Product Purity
-
Potential Cause A: Formation of Side Products
-
Troubleshooting Tip: Several side reactions can occur. A common one is the hydrodehalogenation of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.[4] This can often be suppressed by choosing a more appropriate ligand. Another potential side reaction is the formation of a diarylamine product.[13] Optimizing the stoichiometry of reactants can help minimize this.
-
-
Potential Cause B: Presence of Unreacted Starting Materials
-
Troubleshooting Tip: Residual starting materials are a common impurity. Ensure the reaction has gone to completion by monitoring it.[12] For purification, column chromatography is typically effective at separating the more polar aniline product from the less polar aryl halide and other nonpolar impurities.[12]
-
-
Potential Cause C: Product Degradation During Work-up
-
Troubleshooting Tip: The aniline product can be sensitive to air and light. During the work-up and purification steps, minimize exposure to oxygen and strong light. An acidic wash during the extraction can help to protonate the amine, making it more stable and water-soluble, which can aid in separating it from non-basic impurities.
-
Quantitative Data on Reaction Parameters
Optimizing the Buchwald-Hartwig amination requires careful selection of catalysts, ligands, and bases. The tables below summarize representative conditions.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromoaniline | Piperidine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2) | Toluene | 100 | >90 |
| 3-Chloroaniline | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 85-95 |
| 3-Bromoaniline | Piperidine | Pd(dba)₂ (0.5) | Xantphos (1.0) | K₃PO₄ (4.0) | iPrOAc | 80 | High |
| 4-Chloroanisole | Piperidine | (NHC)Pd(allyl)Cl (1-2) | - | NaOtBu (1.2) | Dioxane | 80 | 43 |
Data compiled from analogous reactions described in the literature.[6][11][14]
Table 2: Comparison of Common Phosphine Ligands
| Ligand Generation | Ligand Type | Examples | Key Features |
| First Generation | Monodentate/Bidentate | P(o-tolyl)₃, BINAP, DPPF | Effective for aryl iodides and bromides; often require higher temperatures.[1] |
| Second Generation | Sterically Hindered | (o-biphenyl)P(t-Bu)₂, RuPhos | Highly active, allowing for coupling of aryl chlorides and reactions at lower temperatures.[1][8] |
| Third Generation | Dialkylbiaryl Phosphines | XPhos, SPhos, BrettPhos | Extremely bulky and electron-rich, providing high catalytic activity for a wide range of substrates under mild conditions.[7] |
Key Experimental Protocols
Protocol 1: Synthesis of 3-(Piperidin-1-yl)aniline via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed coupling of 3-bromoaniline with piperidine.
Materials:
-
3-Bromoaniline (1.0 equiv.)
-
Piperidine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 equiv.)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by 3-bromoaniline and piperidine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-bromoaniline is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5] Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15] Purify the crude residue by flash column chromatography on silica gel to yield 3-(Piperidin-1-yl)aniline.
Visual Guides
Diagrams of Key Processes
The following diagrams illustrate the experimental workflow, a troubleshooting decision tree, and the catalytic cycle.
Caption: A typical experimental workflow for the synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Piperidin-1-ylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. figshare.le.ac.uk [figshare.le.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
Purification of crude 3-(Piperidin-1-yl)aniline by column chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-(Piperidin-1-yl)aniline by column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of 3-(Piperidin-1-yl)aniline.
Q1: My compound, 3-(Piperidin-1-yl)aniline, is streaking or tailing badly on the silica gel column. What can I do to improve the peak shape?
A1: Tailing of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silanol groups of the stationary phase.[1] Here are several strategies to resolve this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonia solution (e.g., 1% of a 7N solution in methanol) to the mobile phase.[1] This will compete with your product for binding to the acidic sites, resulting in a more symmetrical peak shape.
-
Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a less acidic stationary phase. Neutral alumina can be a good alternative for the purification of basic compounds. Alternatively, amine-functionalized silica gel can be used, which is specifically designed to minimize interactions with basic analytes.
Q2: I am seeing multiple spots on my TLC, and I'm not sure which is my product. How can I identify 3-(Piperidin-1-yl)aniline?
A2: 3-(Piperidin-1-yl)aniline is a moderately polar compound. On a silica gel TLC plate developed with a non-polar/polar solvent system like ethyl acetate/hexane, it should appear as a UV-active spot. To confirm the identity of your product spot, you can:
-
Co-spotting: If you have a pure standard of 3-(Piperidin-1-yl)aniline, spot it on the TLC plate alongside your crude reaction mixture and a co-spot (a spot of the standard on top of a spot of the crude mixture). The product spot in your crude mixture should have the same Rf value as the standard and should appear as a single, more intense spot in the co-spotted lane.
-
Staining: Use a TLC stain that is reactive with amines. A potassium permanganate (KMnO₄) stain will react with the aniline moiety, typically producing a yellow-brown spot on a purple background.
Q3: My product is co-eluting with an impurity. How can I improve the separation?
A3: Co-elution occurs when the Rf values of your product and an impurity are too similar in the chosen solvent system. To improve separation:
-
Optimize the Mobile Phase: The key is to test different solvent systems. Try varying the ratio of your polar and non-polar solvents. If you are using ethyl acetate/hexane, try decreasing the proportion of ethyl acetate to increase the retention of all compounds and potentially improve separation. You could also try a different solvent system altogether, for example, dichloromethane/methanol.
-
Consider Potential Impurities: A common synthesis route for 3-(Piperidin-1-yl)aniline is the Buchwald-Hartwig amination of a 3-haloaniline with piperidine. Potential impurities could include unreacted 3-haloaniline or piperidine, and a side-product like aniline from hydrodehalogenation. 3-Haloanilines are generally less polar than 3-(piperidin-1-yl)aniline, while aniline has a similar polarity. Piperidine is highly polar and will likely stick to the baseline or require a more polar eluent. Adjust your gradient to ensure good separation from these potential contaminants.
Q4: My compound is not eluting from the column, even with a high concentration of polar solvent.
A4: If your product is not eluting, it is likely binding too strongly to the silica gel.
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If a high concentration of ethyl acetate in hexane is not effective, switch to a stronger solvent system like dichloromethane/methanol.
-
Use a Basic Modifier: As mentioned in A1, the strong interaction may be due to the basicity of your compound. Adding triethylamine or ammonia to your eluent should help to elute the compound.
-
Check for Compound Stability: It is possible your compound has degraded on the acidic silica gel. To test for this, dissolve a small amount of your crude product in your eluting solvent with some silica gel and stir for a few hours. Then, run a TLC to see if new spots have appeared, indicating degradation. If degradation is observed, switch to a neutral stationary phase like alumina.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the TLC analysis of 3-(Piperidin-1-yl)aniline?
A: A good starting point for TLC analysis on a silica gel plate is a mixture of ethyl acetate and hexane. A common starting ratio to try is 3:7 (v/v) ethyl acetate/hexane. The ideal solvent system should give your product an Rf value between 0.2 and 0.4 to ensure good separation on a column.
Q: Should I use a gradient or isocratic elution for the column chromatography?
A: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is generally more efficient. You can start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) to elute non-polar impurities, and gradually increase the polarity (e.g., to 40-50% ethyl acetate) to elute your product and then any more polar impurities.
Q: How much crude material can I load onto my column?
A: A general rule of thumb for silica gel column chromatography is to use a stationary phase to crude material weight ratio of about 30:1 to 100:1. For a difficult separation, a higher ratio is recommended.
Q: What is the best way to load my sample onto the column?
A: There are two common methods for sample loading:
-
Wet Loading: Dissolve your crude material in a minimal amount of the initial eluting solvent (or a slightly more polar solvent if necessary for solubility, like dichloromethane) and carefully pipette it onto the top of the column bed.
-
Dry Loading: If your compound is not very soluble in the initial eluent, dissolve it in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column bed. Dry loading often results in better resolution.
Quantitative Data Summary
The following table provides estimated Rf values for 3-(Piperidin-1-yl)aniline and potential impurities in a typical TLC system. These values are estimates and may vary depending on the specific conditions (e.g., TLC plate manufacturer, temperature).
| Compound | Structure | Estimated Rf Value (3:7 Ethyl Acetate/Hexane on Silica Gel) | Notes |
| 3-(Piperidin-1-yl)aniline | 0.35 | Moderately polar product. | |
| 3-Bromoaniline | 0.50 | Less polar than the product due to the absence of the piperidine group. | |
| Aniline | 0.40 | Similar polarity to the product, may be a challenging separation. | |
| Piperidine | < 0.1 | Highly polar, will likely remain at the baseline in this solvent system. |
Experimental Protocol: Column Chromatography of Crude 3-(Piperidin-1-yl)aniline
This protocol outlines a general procedure for the purification of crude 3-(Piperidin-1-yl)aniline using flash column chromatography.
1. Materials:
-
Crude 3-(Piperidin-1-yl)aniline
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (Et₃N)
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
Fraction collection tubes
-
Rotary evaporator
2. TLC Analysis:
-
Prepare a developing chamber with a 3:7 (v/v) mixture of ethyl acetate and hexane.
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and develop it in the chamber.
-
Visualize the spots under UV light (254 nm) and mark their positions. Calculate the Rf value of the product spot. Adjust the solvent system if the Rf is not in the optimal range of 0.2-0.4.
3. Column Preparation:
-
Select a column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial eluting solvent (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.
-
Equilibrate the column by running the initial eluting solvent through it until the packing is stable.
4. Sample Loading:
-
Choose either wet or dry loading as described in the FAQs. For this compound, dry loading is often preferred to ensure a narrow starting band.
-
To dry load, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (approximately 1-2 times the weight of the crude material), and concentrate to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the silica-adsorbed sample to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase, such as 10% ethyl acetate in hexane, containing 1% Et₃N.
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., in 5% increments of ethyl acetate) to elute the product.
-
Once the product starts eluting, you may switch to an isocratic elution with the solvent system that provides the best separation.
6. Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 3-(Piperidin-1-yl)aniline.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of 3-(Piperidin-1-yl)aniline.
Caption: Troubleshooting workflow for column chromatography purification.
References
Common side reactions in the synthesis of 3-(Piperidin-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Piperidin-1-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-(Piperidin-1-yl)aniline?
A1: There are two main synthetic strategies for preparing 3-(Piperidin-1-yl)aniline:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a cross-coupling reaction between a 3-haloaniline (e.g., 3-bromoaniline or 3-chloroaniline) and piperidine. This method is widely used due to its broad substrate scope and functional group tolerance.[1]
-
Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This two-step process involves the reaction of a 3-halonitrobenzene (e.g., 1-fluoro-3-nitrobenzene) with piperidine, followed by the reduction of the nitro group to an amine.[2]
Q2: What are the most common side reactions observed during the Buchwald-Hartwig synthesis of 3-(Piperidin-1-yl)aniline?
A2: The most frequently encountered side reactions include:
-
Hydrodehalogenation: The replacement of the halogen atom on the aniline starting material with a hydrogen atom, leading to the formation of aniline. This can occur via β-hydride elimination from a palladium-amide intermediate.[1][3]
-
Aryl Halide Homocoupling (Biaryl Formation): The coupling of two molecules of the 3-haloaniline to form a biphenyl diamine derivative.[3]
-
Catalyst Decomposition: The palladium catalyst can deactivate, especially in the presence of oxygen, leading to incomplete conversion.[3]
Q3: What side products can be expected when synthesizing 3-(Piperidin-1-yl)aniline via the SNAr and reduction route?
A3: During the nitro group reduction step, several side products can form, especially if the reduction is not complete or if reaction conditions are not optimized. These include:
-
Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the presence of 3-(piperidin-1-yl)nitrosobenzene and N-(3-(piperidin-1-yl)phenyl)hydroxylamine.
-
Azoxy and Azo Compounds: The condensation of the nitroso and hydroxylamine intermediates can form azoxybenzene derivatives, which can be further reduced to azobenzene compounds.[4]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[3][5]
Troubleshooting Guides
Buchwald-Hartwig Amination Route
Issue 1: Low Yield of 3-(Piperidin-1-yl)aniline and Presence of Unreacted 3-Haloaniline
| Possible Cause | Troubleshooting & Optimization |
| Inactive Catalyst | Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent catalyst oxidation.[3] Use an air-stable precatalyst or ensure the ligand and palladium source are of high purity. |
| Inappropriate Ligand | For coupling with a secondary amine like piperidine, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[3] The choice of ligand can significantly impact reaction efficiency. |
| Insufficient Base Strength | A strong base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate piperidine and facilitate the catalytic cycle. Weaker bases may lead to slow or incomplete reactions.[3] |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[5] Optimize the temperature for your specific substrate and catalyst system. |
Issue 2: Significant Formation of Aniline (Hydrodehalogenation Product)
| Possible Cause | Troubleshooting & Optimization |
| Ligand Choice | The choice of ligand is crucial to promote the desired C-N bond formation over competing side reactions.[1] A ligand that promotes rapid reductive elimination can minimize hydrodehalogenation. |
| Suboptimal Base | The nature and strength of the base can influence the rate of side reactions. Experiment with different bases (e.g., LHMDS, K₃PO₄) to find the optimal conditions. |
| High Reaction Temperature or Prolonged Reaction Time | Excessive heat or extended reaction times can sometimes favor side reactions. Monitor the reaction closely and stop it once the starting material is consumed. |
Issue 3: Presence of High Molecular Weight Impurities (Biaryl Formation)
| Possible Cause | Troubleshooting & Optimization |
| Catalyst System | The catalyst-to-ligand ratio can influence the selectivity of the reaction. Typically, a 1:1 to 1:2 ratio of palladium to ligand is used.[3] Optimize this ratio to favor the desired C-N coupling. |
| Reactive Aryl Halide | This side reaction is more common with highly reactive aryl halides. Adjusting the reaction temperature and catalyst loading might be necessary. |
SNAr and Reduction Route
Issue 4: Incomplete Reaction during Nucleophilic Aromatic Substitution
| Possible Cause | Troubleshooting & Optimization |
| Insufficiently Activated Substrate | 1-Fluoro-3-nitrobenzene is a good substrate due to the high electronegativity of fluorine and the electron-withdrawing nitro group. If using a chloro or bromo analogue, higher temperatures or a stronger base may be required. |
| Low Reaction Temperature | SNAr reactions often require heating to proceed at a practical rate. Ensure the reaction temperature is adequate for the specific substrate. |
Issue 5: Mixture of Products after Nitro Group Reduction
| Possible Cause | Troubleshooting & Optimization |
| Incomplete Reduction | Ensure a sufficient excess of the reducing agent is used. Common reducing agents for this transformation include H₂ with a metal catalyst (e.g., Pd/C) or metals like iron, tin, or zinc in acidic media.[6][7] Monitor the reaction by TLC until the nitro intermediate is fully consumed. |
| Formation of Condensation Byproducts | The formation of azoxy and azo compounds can be minimized by controlling the reaction temperature and the rate of addition of the reducing agent.[4] |
Data Presentation
Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination of 3-Bromoaniline with Piperidine
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield of 3-(Piperidin-1-yl)aniline (%) | Ref. |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | ~91 (conversion) | [8] |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (2.0) | Toluene | 100 | 12-24 | >80 (typical) | [5] |
| 3 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | Moderate | [9] |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 3-Bromoaniline with Piperidine
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[3]
-
Reagent Addition: Evacuate the flask and backfill with argon (repeat three times). Add anhydrous, degassed toluene via syringe. Add 3-bromoaniline (1.0 equiv) followed by piperidine (1.2 equiv).[3]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.[3]
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature and quench by the slow addition of water.[3][5]
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]
Protocol 2: Synthesis via SNAr and Reduction
Step A: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of 1-fluoro-3-nitrobenzene (1.0 equiv) in a suitable solvent like DMF or DMSO, add piperidine (1.1 equiv) and a base such as K₂CO₃ (1.5 equiv).
-
Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to obtain crude 1-(3-nitrophenyl)piperidine.
Step B: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the crude 1-(3-nitrophenyl)piperidine from the previous step in a solvent such as ethanol or methanol.
-
Reduction: Add a catalyst, for example, 10% Pd/C. Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[6]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3-(Piperidin-1-yl)aniline can be purified by column chromatography or distillation.
Mandatory Visualizations
Caption: Main reaction and side reactions in the Buchwald-Hartwig synthesis.
Caption: Two-step synthesis via SNAr and reduction, with potential side products.
Caption: A logical troubleshooting workflow for the synthesis of 3-(Piperidin-1-yl)aniline.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 3-Piperidin-1-ylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 3-(Piperidin-1-yl)aniline Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 3-(Piperidin-1-yl)aniline with aryl halides, a common transformation in the synthesis of valuable compounds for pharmaceutical and materials science research.
Frequently Asked questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction with 3-(Piperidin-1-yl)aniline is not proceeding to completion or shows low yield. What are the common causes?
A1: Several factors can contribute to low or no yield in the Buchwald-Hartwig amination of 3-(Piperidin-1-yl)aniline. The most common issues include:
-
Catalyst and Ligand Inactivity: The choice of palladium precursor and phosphine ligand is critical and highly dependent on the specific aryl halide used. Sterically hindered and electron-rich ligands are often necessary to promote efficient catalysis.[1]
-
Inappropriate Base Selection: The strength and solubility of the base are crucial. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used but may not be compatible with base-sensitive functional groups on your aryl halide. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[1]
-
Solvent Issues: The solvent plays a key role in the solubility of reagents and the overall reaction rate. Aprotic, non-polar solvents like toluene and dioxane are frequently used.[1] Ensure your chosen solvent can dissolve all reaction components at the reaction temperature.
-
Suboptimal Temperature: Typical reaction temperatures range from 80-110 °C.[2] Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may cause catalyst decomposition or the formation of side products.[1]
-
Presence of Oxygen and Moisture: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.[1] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.
Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
A2: Common side products in Buchwald-Hartwig amination reactions include:
-
Hydrodehalogenation of the Aryl Halide: This is where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by β-hydride elimination, a competing side reaction.[3] Using a suitable bulky phosphine ligand can help to suppress this pathway.[4]
-
Homocoupling of the Aryl Halide (Biaryl Formation): Two molecules of the aryl halide couple to form a biaryl compound. This can be more prevalent with highly reactive aryl halides. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can help minimize this side reaction.
-
Product Inhibition: In some cases, the desired product can coordinate to the palladium catalyst and inhibit its activity.[1] If you observe the reaction stalling, this might be a contributing factor. Changing the ligand or reaction conditions may be necessary.
Q3: How do I choose the optimal catalyst and ligand for my specific aryl halide coupling with 3-(Piperidin-1-yl)aniline?
A3: The ideal palladium source and ligand combination is highly substrate-dependent. A screening approach is often the most effective way to identify the optimal conditions for a new transformation.[1]
-
For Aryl Bromides and Chlorides: Sterically hindered, electron-rich phosphine ligands such as those from the Buchwald biarylphosphine ligand family (e.g., XPhos, SPhos, RuPhos) are often excellent choices.[1] N-heterocyclic carbene (NHC) ligands can also be very effective.
-
For Aryl Iodides: While often more reactive, aryl iodides can sometimes lead to catalyst inhibition by the iodide salt formed during the reaction. Running the reaction in less polar solvents like toluene can be beneficial.
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: To accelerate a sluggish reaction, consider the following adjustments:
-
Increase Temperature: Carefully increasing the reaction temperature in increments (e.g., 10 °C) can significantly boost the reaction rate. However, be mindful of the thermal stability of your catalyst and starting materials.[1]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the reaction rate.
-
Change the Ligand: A different phosphine ligand may exhibit faster kinetics with your specific substrates.
-
Ensure Purity of Reagents: Impurities in the starting materials, particularly the aryl halide or amine, can poison the catalyst. Ensure your reagents are of high purity.
Troubleshooting Guide
This troubleshooting guide provides a structured approach to resolving common issues encountered during the Buchwald-Hartwig amination of 3-(Piperidin-1-yl)aniline.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst system | Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, RuPhos, BINAP).[1][3] |
| Inappropriate base | Test a range of bases with varying strengths and solubilities (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[1] | |
| Low reaction temperature | Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C).[2] | |
| Poor solvent choice | Try alternative anhydrous, degassed solvents like toluene, dioxane, or THF. | |
| Presence of oxygen or moisture | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents.[1] | |
| Formation of Side Products | Hydrodehalogenation | Use a bulkier, more electron-rich phosphine ligand to favor reductive elimination over β-hydride elimination.[3][4] |
| Aryl halide homocoupling | Optimize the Pd:ligand ratio (e.g., 1:1.2). | |
| Reaction Stalls | Catalyst deactivation | Consider using a more robust pre-catalyst. Ensure strict inert atmosphere. |
| Product inhibition | Try a different ligand or consider running the reaction at a lower concentration.[1] | |
| Inconsistent Results | Impure starting materials | Purify 3-(Piperidin-1-yl)aniline and the aryl halide before use. |
| Inconsistent inert atmosphere | Use a consistent and rigorous technique for degassing solvents and maintaining an inert atmosphere. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 3-(Piperidin-1-yl)aniline with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
3-(Piperidin-1-yl)aniline
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%), phosphine ligand (e.g., 0.04 mmol, 4 mol%), and base (e.g., 1.4 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol) and 3-(Piperidin-1-yl)aniline (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Optimization of Reaction Conditions for the Coupling of 3-(Piperidin-1-yl)aniline with 4-Bromotoluene
The following table presents a hypothetical optimization study based on typical conditions for Buchwald-Hartwig aminations.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 82 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 12 | 88 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | 24 | 75 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 100 | 24 | 78 |
| 6 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Dioxane | 100 | 12 | 80 |
| 7 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 80 | 24 | 65 |
| 8 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 110 | 8 | 90 |
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yield reactions.
PI3K/Akt/mTOR Signaling Pathway
Many N-aryl piperidine and aniline derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by N-aryl-3-(piperidin-1-yl)aniline derivatives.
References
Troubleshooting low conversion rates in 3-(Piperidin-1-yl)aniline reactions
Welcome to the technical support center for the synthesis of 3-(Piperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered during the palladium-catalyzed C-N cross-coupling reaction, often a Buchwald-Hartwig amination, to synthesize the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low conversion rates and other undesired outcomes in the synthesis of 3-(Piperidin-1-yl)aniline.
Q1: I am experiencing very low or no conversion in my reaction to form 3-(Piperidin-1-yl)aniline. What are the primary factors to investigate?
Low conversion is a common issue and can stem from several sources. The most critical factors to reassess are the quality of your reagents and the exclusion of atmospheric oxygen. The Palladium(0) active catalyst is highly sensitive to air and moisture, which can lead to its deactivation.[1][2] Additionally, the purity of starting materials, including the aryl halide (e.g., 3-bromoaniline or 3-chloroaniline), piperidine, and the solvent, is crucial. Trace impurities can poison the catalyst.[1]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and use Schlenk techniques or a glovebox to maintain an inert (argon or nitrogen) atmosphere throughout the reaction setup and duration.[1][2]
-
Reagent Purity: Use freshly purified reagents. Piperidine should be distilled, and the aryl halide should be free of impurities. Solvents must be anhydrous and deoxygenated.[1][2]
-
Catalyst Activity: Ensure your palladium source and ligand are active. Consider using a pre-formed, air-stable precatalyst to ensure a consistent and active catalytic species in your reaction.[2]
Q2: My reaction has stalled, or the conversion rate is very slow. Could my choice of ligand, base, or solvent be the problem?
Absolutely. The interplay between the ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination.[1]
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For C-N couplings, bulky, electron-rich phosphine ligands are often preferred.[3][4] The choice of ligand can significantly impact the reaction rate and yield.[5][6]
-
Base Selection: The base is not a passive component; it is crucial for the deprotonation of the amine and the subsequent formation of the palladium-amide complex.[7][8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary if your substrate has base-sensitive functional groups.[1][8] The solubility of the base in the reaction solvent is also a key consideration.[1]
-
Solvent Selection: The primary role of the solvent is to solubilize all reaction components.[1] Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, are commonly used.[1][9] Poor solubility is a frequent and often underestimated cause of reaction failure.[1]
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide and the formation of phenolic byproducts.
-
Hydrodehalogenation: This results in the formation of aniline from your 3-haloaniline starting material. It can occur when the amide undergoes beta-hydride elimination, which competes with the desired reductive elimination step.[3]
-
Phenol Formation: Hydroxylation of the aryl halide to form 3-aminophenol can be an issue if there are trace amounts of water or hydroxide ions present.[2]
Mitigation Strategies:
-
Optimize Ligand and Base: The choice of ligand can influence the relative rates of reductive elimination versus side reactions.[4] Adjusting the base may also help.
-
Ensure Anhydrous Conditions: To prevent phenol formation, it is critical to use anhydrous solvents and reagents and to dry all glassware thoroughly.[2]
Q4: I am using an aryl chloride as my starting material and the reaction is not proceeding well. Why is this and what can I do?
Aryl chlorides are generally less reactive than aryl bromides or iodides in palladium-catalyzed cross-coupling reactions.[7][10] The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step.
To improve reactions with aryl chlorides, consider the following:
-
Specialized Ligands: Use bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, or RuPhos, which have been specifically developed to activate aryl chlorides.[2]
-
Higher Temperatures: Higher reaction temperatures (typically 80-110 °C) may be required to facilitate the oxidative addition.[1]
-
Stronger Base: A strong base like NaOtBu is often necessary to promote the reaction with less reactive aryl chlorides.[2]
Q5: My crude product is difficult to purify, and I'm seeing significant tailing on my silica gel column. How can I improve the purification?
Piperidine-containing compounds are basic, which leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This causes the characteristic tailing of the product peak during column chromatography, resulting in poor separation.[11]
Purification Troubleshooting:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at 0.1-1% (v/v) is a common and effective choice.[11]
-
Alternative Stationary Phase: Consider using a different stationary phase that is less acidic, such as neutral or basic alumina, or an amine-deactivated silica gel.[11]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.[12]
Data Presentation: Reaction Component Effects
The following tables summarize the general effects of different reaction components on the outcome of Buchwald-Hartwig amination reactions for the synthesis of 3-(Piperidin-1-yl)aniline.
Table 1: Effect of Ligand Choice on Reaction Outcome
| Ligand Type | General Characteristics | Typical Application | Potential Issues |
| Bulky Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) | Highly electron-rich and sterically hindered.[3] | Effective for challenging substrates, including aryl chlorides.[2] | Higher cost. |
| Bidentate Phosphines (e.g., BINAP, DPPF) | Form stable complexes with palladium. | Good for aryl iodides and triflates; can improve rates and yields.[3] | May be less effective for some aryl chlorides. |
| Trialkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating and bulky. | Allows for coupling of a wide range of amines.[3] | Can be sensitive to air. |
Table 2: Effect of Base Selection on Reaction Outcome
| Base | Strength | Common Use Cases | Considerations |
| Sodium tert-butoxide (NaOtBu) | Strong | General purpose, effective for less reactive aryl halides.[2] | Incompatible with base-sensitive functional groups.[8] |
| Cesium Carbonate (Cs₂CO₃) | Weaker | Good for substrates with base-sensitive groups.[1] | May require higher temperatures or longer reaction times.[1] |
| Potassium Phosphate (K₃PO₄) | Weaker | Offers good functional group tolerance.[1][13] | May result in slower reaction rates compared to strong bases. |
Table 3: Effect of Solvent Choice on Reaction Outcome
| Solvent | Type | Advantages | Potential Issues |
| Toluene | Aromatic Hydrocarbon | High boiling point, good for dissolving many organic reagents.[14] | Can have solubility issues with inorganic bases. |
| Dioxane | Aprotic Polar Ether | Good solvating properties for a range of reagents.[1] | Peroxide formation risk; must be purified. |
| Tetrahydrofuran (THF) | Aprotic Polar Ether | Lower boiling point, easily removed.[1] | May not be suitable for high-temperature reactions. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 3-Bromoaniline with Piperidine:
This protocol is a general starting point and may require optimization for specific substrates and scales.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[1][2]
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Then, add the 3-bromoaniline (1.0 equivalent) followed by piperidine (1.2 equivalents).[2]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
The following diagrams illustrate key workflows and concepts relevant to troubleshooting 3-(Piperidin-1-yl)aniline reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. figshare.le.ac.uk [figshare.le.ac.uk]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3-(Piperidin-1-yl)aniline under different conditions
Disclaimer: The following information is based on general chemical principles for aniline and piperidine derivatives due to the limited availability of specific stability data for 3-(Piperidin-1-yl)aniline. All protocols and potential degradation pathways should be confirmed through experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-(Piperidin-1-yl)aniline?
A1: To ensure the long-term stability of 3-(Piperidin-1-yl)aniline, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to protect the compound from light. For long-term storage, maintaining a temperature of 2-8°C is recommended.
Q2: What are the potential signs of degradation of 3-(Piperidin-1-yl)aniline?
A2: Degradation of 3-(Piperidin-1-yl)aniline may be indicated by a change in color, typically darkening to a brown or black hue. The formation of insoluble particles or a change in the physical state (e.g., from a solid to a viscous liquid) can also signify degradation.
Q3: Is 3-(Piperidin-1-yl)aniline sensitive to light?
A3: Yes, aromatic amines like anilines are often susceptible to photodegradation. Exposure to UV or visible light can lead to oxidation and the formation of colored impurities. It is crucial to store the compound in amber vials or other light-protecting containers.
Q4: How does pH affect the stability of 3-(Piperidin-1-yl)aniline in solution?
A4: 3-(Piperidin-1-yl)aniline contains a basic piperidine ring and an aniline moiety, making its stability pH-dependent. In acidic solutions, the amino groups will be protonated, which can influence the compound's reactivity and degradation pathways. In strongly basic conditions, deprotonation of the aniline nitrogen can increase its susceptibility to oxidation. It is recommended to maintain solutions at a neutral or slightly acidic pH for short-term use and to prepare fresh solutions for experiments.
Troubleshooting Guides
Issue 1: Discoloration of Solid 3-(Piperidin-1-yl)aniline
-
Symptom: The solid material, which is typically a light-colored powder, has turned yellow, brown, or black.
-
Potential Cause: This is a common sign of oxidation or polymerization, which can be initiated by exposure to air, light, or elevated temperatures.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, in a cool, dark, and dry place.
-
Inert Atmosphere: For highly sensitive applications, consider storing the material under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: If the discoloration is significant, purification by recrystallization or column chromatography may be necessary before use. It is advisable to first analyze a small sample by a suitable analytical method like HPLC to assess the purity.
-
Issue 2: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
-
Symptom: When analyzing a sample of 3-(Piperidin-1-yl)aniline, additional peaks are observed that were not present in the initial analysis of a fresh sample.
-
Potential Cause: These peaks likely represent degradation products formed during sample preparation, storage of the solution, or the analytical run itself.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare solutions fresh before analysis. Avoid prolonged storage of solutions, especially at room temperature and exposed to light.
-
Solvent Purity: Ensure the solvents used for sample preparation and the mobile phase are of high purity and free from contaminants that could react with the analyte.
-
Mobile Phase pH: If using HPLC, investigate the effect of mobile phase pH on the stability of the compound. A slightly acidic mobile phase may improve stability during the run.
-
Temperature: If using GC, ensure the inlet temperature is not excessively high, as this can cause on-column degradation.
-
Data Summary
The following table summarizes the potential stability of 3-(Piperidin-1-yl)aniline under various stress conditions based on the general behavior of similar chemical structures. Note: This is illustrative data and should be confirmed by experimental studies.
| Stress Condition | Potential for Degradation | Likely Degradation Products | Recommended Mitigation |
| Acidic (e.g., 0.1 M HCl) | Moderate | Hydrolysis of the piperidine ring (unlikely but possible under harsh conditions), formation of salt | Use buffered solutions, avoid strong acids |
| Basic (e.g., 0.1 M NaOH) | High | Oxidation products (colored), potential for N-oxide formation | Avoid strong bases, use freshly prepared solutions |
| Oxidative (e.g., 3% H₂O₂) | Very High | N-oxides, hydroxylated derivatives, polymeric materials (colored) | Degas solvents, use antioxidants if compatible with the application |
| Thermal (e.g., >60°C) | Moderate to High | Dehydrogenation of the piperidine ring, polymerization | Store at recommended temperatures, avoid local overheating |
| Photolytic (UV/Vis light) | High | Oxidized and colored byproducts, dimers | Store in light-protecting containers, work in a fume hood with the sash down to minimize light exposure |
Experimental Protocols
Protocol: Forced Degradation Study of 3-(Piperidin-1-yl)aniline
Objective: To investigate the stability of 3-(Piperidin-1-yl)aniline under various stress conditions and to identify potential degradation products.
Materials:
-
3-(Piperidin-1-yl)aniline
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 3-(Piperidin-1-yl)aniline in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH and dilute with methanol to a final concentration of approximately 100 µg/mL.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl and dilute with methanol to a final concentration of approximately 100 µg/mL.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration of approximately 100 µg/mL.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Weigh a small amount of solid 3-(Piperidin-1-yl)aniline into a vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol to a concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Prepare a solution of 3-(Piperidin-1-yl)aniline in methanol at 100 µg/mL.
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze by HPLC. A control sample should be kept in the dark at the same temperature.
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential oxidative degradation pathway.
Preventing oxidation of the aniline group during reactions
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the aniline group during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving aniline and its derivatives.
Issue 1: My aniline starting material or reaction mixture has turned dark (yellow, brown, or black).
-
Cause: This is a classic sign of aniline oxidation.[1][2] Aniline is an electron-rich aromatic compound, making it highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, or the presence of metal ions.[1][2] The colored substances are typically byproducts like nitrobenzene, azoxybenzene, quinones, or polymeric aniline species.[1][3]
-
Solution:
-
Purify the Starting Material: If your aniline has darkened during storage, consider purifying it before use, for example, by distillation over zinc dust. Zinc acts as a reducing agent, preventing oxidation.[4]
-
Implement an Inert Atmosphere: The most effective way to prevent air oxidation is to conduct your reaction under an inert atmosphere, such as nitrogen or argon, using a Schlenk line or a glove box.[5][6] This minimizes the reaction's exposure to oxygen.
-
Degas Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents immediately before use by purging with an inert gas, or for more sensitive reactions, by using the freeze-pump-thaw method.[7][8]
-
Control Temperature: Store aniline and its derivatives at low temperatures and protected from light to minimize degradation.[6]
-
Issue 2: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on aniline and getting a complex mixture of products, including tar-like substances.
-
Solution:
-
Use a Protecting Group: The most robust solution is to temporarily protect the amino group. Acetylation is a common and effective strategy.[9][11] The resulting acetamido group is still an ortho-, para-director but is less activating, allowing for controlled, mono-substitution and reducing the susceptibility to oxidation.[6][11] After the desired reaction is complete, the acetyl group can be easily removed by hydrolysis.[2]
-
Issue 3: My yield is low after a reaction sequence involving aniline protection and deprotection.
-
Cause: Low yields can result from incomplete protection or deprotection steps, or loss of material during workup and purification. The choice of protecting group and the conditions for its removal are critical and must be compatible with the other functional groups in your molecule.
-
Solution:
-
Optimize Protection/Deprotection: Ensure the protection and deprotection reactions go to completion by monitoring them with Thin Layer Chromatography (TLC).
-
Select an Orthogonal Protecting Group: If your molecule contains other acid- or base-sensitive groups, choose a protecting group that can be removed under neutral conditions. For example, a benzyloxycarbonyl (Cbz) group is stable to many conditions but can be removed by catalytic hydrogenation.[12] This is an example of an "orthogonal" protection strategy, where one group can be removed without affecting another.[12][13]
-
Careful Workup: During extractions, be mindful of the pH. For instance, to remove unreacted aniline from a less basic product, you can perform an acidic wash (e.g., with dilute HCl). The aniline will be protonated and move to the aqueous phase.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is the aniline amino group so susceptible to oxidation?
A1: The nitrogen atom's lone pair of electrons in the amino group (-NH₂) delocalizes into the aromatic ring, making the ring "electron-rich."[1] This high electron density makes the molecule prone to losing electrons, which is the definition of oxidation.[2] Factors like exposure to air (oxygen), light, heat, and certain metal ions can facilitate this process.[2]
Q2: What are the most common strategies to prevent aniline oxidation?
A2: The primary strategies are:
-
Working under an Inert Atmosphere: Displacing oxygen from the reaction environment using nitrogen or argon is highly effective.[6][14]
-
Using Protecting Groups: Temporarily masking the amino group with a protecting group, such as an acetyl or Boc group, reduces its reactivity and susceptibility to oxidation.[6][13]
-
pH Control: The rate of aniline oxidation can be pH-dependent. The optimal pH to minimize oxidation must often be determined empirically for a specific reaction system.[2]
-
Use of Antioxidants/Reducing Agents: Adding a small amount of a reducing agent like zinc dust can help prevent oxidation, particularly during storage or purification.[4]
Q3: Which protecting group should I choose for my aniline? Acetyl vs. Boc?
A3: The choice depends on the specific requirements of your synthetic route.
-
Acetyl Group (-COCH₃): This is a very common, inexpensive, and robust protecting group. It is typically introduced using acetic anhydride or acetyl chloride.[6] It significantly moderates the activating nature of the amine, which is ideal for controlling electrophilic aromatic substitutions.[11] It is usually removed by acidic or basic hydrolysis.[2]
-
Boc Group (-COOC(CH₃)₃): The tert-butyloxycarbonyl (Boc) group is another widely used protecting group.[12] It is stable under basic and nucleophilic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[12][13] This acid-lability makes it "orthogonal" to other protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenation), which is a major advantage in complex multi-step syntheses.[12]
Q4: How do I properly set up a reaction under an inert atmosphere?
A4: The most common method in a research lab is using a Schlenk line. The basic procedure involves:
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum to remove any adsorbed moisture.[14]
-
Assembly: Assemble the glassware (e.g., a Schlenk flask) and seal it with a rubber septum or glass stopper.[14]
-
Evacuate-and-Refill Cycles: Connect the flask to the Schlenk line and perform at least three "evacuate-and-refill" cycles. This involves evacuating the air from the flask under vacuum and then backfilling it with an inert gas (nitrogen or argon).[15] This process ensures the atmosphere inside the flask is free of oxygen and moisture.[15]
-
Reagent Addition: Add degassed solvents and reagents via syringe through the rubber septum while maintaining a positive pressure of inert gas.[16]
Data Presentation
The following tables provide a summary of common protecting groups for anilines. Note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Comparison of Common Aniline Protecting Groups
| Protecting Group | Common Reagent | Protection Conditions | Deprotection Conditions | Key Features |
| Acetyl (Ac) | Acetic Anhydride, Acetyl Chloride | Basic or acidic conditions, Room Temp. | Acidic or basic hydrolysis (e.g., refluxing HCl/NaOH)[2] | Inexpensive, moderates reactivity, stable.[6] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild basic conditions (e.g., NaOH, DMAP)[17] | Strong acid (TFA, HCl in dioxane)[12] | Acid-labile, orthogonal to Cbz/Fmoc.[12] |
| Cbz (Z) | Benzyl Chloroformate (Cbz-Cl) | Basic conditions | Catalytic Hydrogenation (H₂, Pd/C)[12] | Stable to acid/base, removed under neutral conditions. |
Table 2: Example Yields for Aniline Protection
| Aniline Derivative | Protecting Group | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Aniline | Boc | Amberlyst-15 | Solvent-free | < 1 min | 99 | [18] |
| Aniline | Cbz | NaHCO₃ | Dioxane/H₂O | - | 95 | [18] |
| 4-tert-butylaniline | NNap | - | CH₂Cl₂ | 30 min | 91 | [19] |
Experimental Protocols
Protocol 1: Protection of Aniline via Acetylation [2]
-
Setup: In a round-bottom flask, dissolve the aniline derivative in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Addition of Reagent: Slowly add 1.1 equivalents of acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's completion by TLC, ensuring the starting aniline spot is no longer visible.
-
Isolation: Quench the reaction by slowly pouring the mixture into a beaker of cold water with vigorous stirring. The acetanilide product should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Protection of Aniline with Boc Group [18]
-
Setup: To a mixture of di-tert-butyl dicarbonate (1 mmol) and a catalytic amount of Amberlyst-15 (15% w/w), add the aniline (1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often very fast and can be complete in under 5 minutes. Monitor by TLC.
-
Workup: Extract the mixture with dichloromethane (CH₂Cl₂). The solid catalyst can be removed by filtration.
-
Purification: Dry the filtrate with an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.
Protocol 3: Deprotection of Acetanilide (Hydrolysis) [2][6]
-
Setup: Place the N-acetylated aniline derivative in a round-bottom flask.
-
Hydrolysis: Add an excess of aqueous hydrochloric acid (e.g., 10% w/v).
-
Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Isolation: Cool the solution to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated base solution (e.g., NaOH) until it is alkaline. The free aniline should precipitate.
-
Purification: Collect the product by filtration or extract with an organic solvent. Further purification can be achieved by distillation or recrystallization.
Protocol 4: Solvent Degassing by Purging [7][20]
-
Setup: Place the solvent to be degassed in a Schlenk flask sealed with a rubber septum.
-
Inert Gas Inlet: Insert a long needle connected to an inert gas source (e.g., a nitrogen line or balloon) through the septum, ensuring the needle tip is submerged below the solvent's surface.
-
Gas Outlet: Insert a second, shorter "outlet" needle through the septum that is open to the atmosphere to allow the displaced gases to exit.
-
Purging: Bubble the inert gas through the solvent for at least 30 minutes. The required time will depend on the volume of the solvent and the sensitivity of the reaction.
-
Storage: Once complete, remove the long needle while maintaining a positive pressure of inert gas in the flask's headspace to prevent air from re-entering.
Visualizations
Caption: Workflow for using protecting groups with anilines.
Caption: Troubleshooting flowchart for aniline oxidation.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. How To [chem.rochester.edu]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 15. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: Regioselective Functionalization of 3-(Piperidin-1-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Piperidin-1-yl)aniline. The information is designed to address common challenges encountered during the regioselective functionalization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of 3-(Piperidin-1-yl)aniline?
The primary challenges arise from the presence of two activating, ortho-, para-directing groups on the aniline ring: the primary amino (-NH2) group and the tertiary piperidinyl group.[1][2] This leads to a highly activated aromatic system with multiple potential sites for electrophilic attack, often resulting in poor regioselectivity and polysubstitution.[3] Additionally, the basic nature of both amino groups can lead to side reactions with acidic reagents and catalysts.[1]
Q2: What are the directing effects of the amino and piperidinyl groups in 3-(Piperidin-1-yl)aniline?
Both the amino (-NH2) and the piperidinyl groups are electron-donating and therefore ortho-, para-directing for electrophilic aromatic substitution.[1][2][4] The positions ortho and para to the -NH2 group are C2, C4, and C6. The positions ortho and para to the piperidinyl group are C2 and C4. Therefore, the C2 and C4 positions are strongly activated by both groups, making them the most likely sites for electrophilic attack. The C6 position is activated only by the amino group.
Q3: How can I achieve meta-substitution on the aniline ring?
Direct meta-substitution is challenging due to the strong ortho-, para-directing nature of the amino and piperidinyl groups.[1] One strategy is to perform the electrophilic substitution under strongly acidic conditions. This protonates the amino groups to form anilinium ions (-NH3+ and piperidinium+), which are electron-withdrawing and meta-directing.[1][4] However, this deactivates the ring, often requiring harsh reaction conditions.
Q4: What is the purpose of using a protecting group for the primary amino group?
Protecting the primary amino group, typically as an amide (e.g., acetanilide), serves several critical functions:
-
Control Regioselectivity: The bulkier protecting group can sterically hinder the ortho-positions (C2 and C6), favoring substitution at the less hindered para-position (C4).[1]
-
Reduce Activating Effect: The electron-withdrawing nature of the acyl group reduces the activating strength of the nitrogen, helping to prevent polysubstitution.
-
Prevent Side Reactions: It prevents the primary amine from reacting with electrophiles or catalysts.[1]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Issue: Obtaining a mixture of ortho- and para-isomers (2-, 4-, and 6-substituted products) with low yield of the desired product.
| Potential Cause | Suggested Solution |
| High Ring Activation: Both the amino and piperidinyl groups strongly activate the ring, leading to multiple reactive sites.[1][2] | 1. Protect the Primary Amino Group: Convert the -NH2 group to an acetamide. This reduces its activating effect and provides steric hindrance at the C2 and C6 positions, favoring para-substitution at C4.[1] 2. Use Milder Reagents: Employ less reactive electrophiles and milder reaction conditions (e.g., lower temperature) to improve selectivity. |
| Steric Hindrance: The piperidinyl group provides some steric bulk, but it may not be sufficient to direct substitution exclusively to one position. | 1. Choose a Bulky Protecting Group: A pivaloyl or other bulky protecting group on the primary amine can further enhance steric hindrance at the ortho positions. 2. Catalyst Selection: For certain reactions like C-H borylation, the choice of ligand on the metal catalyst can influence regioselectivity based on steric interactions.[5] |
| Polysubstitution: The highly activated ring is prone to multiple substitutions, especially with reactive electrophiles like bromine.[3] | 1. Protecting Group Strategy: As mentioned, an acyl protecting group moderates the ring's reactivity. 2. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the electrophile. 3. Reaction Time and Temperature: Monitor the reaction closely and maintain low temperatures to minimize over-reaction. |
Problem 2: Low or No Yield in Friedel-Crafts Reactions
Issue: Attempting a Friedel-Crafts alkylation or acylation results in no reaction or a complex mixture of products.
| Potential Cause | Suggested Solution |
| Lewis Acid-Base Reaction: The basic amino and piperidinyl groups react with the Lewis acid catalyst (e.g., AlCl3), deactivating the aromatic ring.[1] | 1. Protect the Primary Amino Group: Convert the aniline to an acetanilide before the reaction. The less basic amide is less likely to coordinate with the Lewis acid.[1] 2. Use of Alternative Catalysts: Consider using less Lewis-acidic catalysts or alternative methods that do not require strong Lewis acids. |
| N-Alkylation/N-Acylation: The nucleophilic nitrogen atoms can be alkylated or acylated instead of the aromatic ring. | 1. Protecting Group: Protection of the primary amino group is essential. The tertiary piperidinyl nitrogen is less prone to acylation but can still undergo alkylation. 2. Careful Choice of Reagents: Use reaction conditions that favor C-alkylation/acylation over N-alkylation/acylation. |
Experimental Protocols
Protocol 1: Regioselective para-Bromination via Protection of the Primary Amino Group
Step 1: Acetylation of 3-(Piperidin-1-yl)aniline
-
Dissolve 3-(Piperidin-1-yl)aniline (1 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq.) dropwise while stirring at room temperature.
-
Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(3-(piperidin-1-yl)phenyl)acetamide.
Step 2: Bromination of N-(3-(piperidin-1-yl)phenyl)acetamide
-
Dissolve the acetanilide from Step 1 in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution in an ice bath.
-
Add a solution of bromine (1 eq.) in the same solvent dropwise with stirring.
-
Allow the reaction to proceed at low temperature until completion (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis of the Acetamide
-
Reflux the brominated acetanilide from Step 2 in aqueous hydrochloric acid or sulfuric acid.
-
Monitor the reaction until the deprotection is complete (TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO3) to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization to obtain 4-bromo-3-(piperidin-1-yl)aniline.
Visualizations
Directing Effects on 3-(Piperidin-1-yl)aniline
Caption: Directing effects of the amino and piperidinyl groups.
Experimental Workflow for Regioselective Functionalization
Caption: Decision workflow for regioselective functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine group in aniline is ortho and para directing. Why does then ani - askIITians [askiitians.com]
- 5. Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 3-(Piperidin-1-yl)aniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with 3-(Piperidin-1-yl)aniline derivatives.
Troubleshooting Guide
Problem: My 3-(Piperidin-1-yl)aniline derivative has very low solubility in aqueous buffers for my in vitro assays.
Initial Troubleshooting Steps:
-
pH Adjustment: The 3-(Piperidin-1-yl)aniline scaffold contains basic nitrogen atoms in both the piperidine and aniline moieties, making its solubility highly pH-dependent.[1][2] In acidic conditions, these nitrogen atoms will be protonated, forming more soluble cationic species.[1][3]
-
Recommendation: Attempt to dissolve the compound in buffers with acidic pH values (e.g., pH 1-5). Determine the pH-solubility profile to identify the optimal pH for dissolution.[4]
-
-
Salt Formation: Salt formation is a common and highly effective method for increasing the solubility of basic compounds.[5][6] Converting the free base to a salt, such as a hydrochloride (HCl) salt, can significantly enhance aqueous solubility.
-
Recommendation: Synthesize the hydrochloride or another pharmaceutically acceptable salt of your derivative. Compare the aqueous solubility of the salt form to the free base.
-
Problem: pH adjustment and simple salt formation did not sufficiently improve the solubility for my desired concentration.
Advanced Strategies:
If initial strategies are insufficient, more advanced formulation techniques may be necessary. The choice of technique will depend on the specific properties of the derivative and the requirements of the study.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance solubility and dissolution rate.[8][9]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a higher dissolution velocity.[10]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic aniline moiety within the lipophilic cavity of a cyclodextrin can improve its aqueous solubility.[8]
-
Lipid-Based Formulations: For highly lipophilic derivatives, dissolving the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve oral absorption.[11][12]
Frequently Asked Questions (FAQs)
Q1: Why are my 3-(Piperidin-1-yl)aniline derivatives poorly soluble in neutral aqueous solutions?
A1: The structure of 3-(Piperidin-1-yl)aniline contains a substituted aniline ring, which is a hydrophobic (water-repelling) moiety. While the piperidine ring is generally water-soluble, the overall solubility of the derivative is often dominated by the less soluble aromatic portion, especially if other lipophilic substituents are present.[3][13] At neutral pH, the basic nitrogen atoms are not fully protonated, limiting the compound's ability to interact with water molecules.
Q2: How do I perform a simple salt formation to improve solubility?
A2: Forming a hydrochloride (HCl) salt is a common starting point.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the 3-(Piperidin-1-yl)aniline free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the salt with the organic solvent to remove any unreacted starting material.
-
Dry the salt under vacuum.
-
Confirm salt formation using analytical techniques such as FTIR, NMR, and melting point analysis.
Q3: What is a pH-solubility profile and how do I generate one?
A3: A pH-solubility profile is a graph that shows the solubility of a compound at different pH values.[4] For a basic compound like a 3-(Piperidin-1-yl)aniline derivative, solubility is expected to be higher at lower pH.
Experimental Protocol: Shake-Flask Method for pH-Solubility Profile [14][15]
-
Prepare a series of aqueous buffers with a range of pH values (e.g., from pH 1 to 8).
-
Add an excess amount of the 3-(Piperidin-1-yl)aniline derivative to a vial containing each buffer.
-
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm that excess solid is still present.
-
Filter the samples to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility (e.g., in mg/mL or µg/mL) against the measured pH of each buffer.
Q4: When should I consider using a solid dispersion?
A4: Solid dispersions are a good option when you need to significantly increase the dissolution rate and achieve a supersaturated concentration of your compound.[8] This is particularly useful for oral formulations of BCS Class II compounds (low solubility, high permeability).
Illustrative Data: Solubility Enhancement with Solid Dispersions
| Formulation | Drug Loading (%) | Polymer Carrier | Solubility Enhancement (Fold Increase vs. Crystalline Drug) |
| Crystalline Drug | 100% | N/A | 1 (Baseline) |
| Solid Dispersion 1 | 20% | PVP K30 | 25 |
| Solid Dispersion 2 | 20% | HPMC-AS | 40 |
| Solid Dispersion 3 | 10% | Soluplus® | 65 |
| Note: This data is illustrative. Actual enhancement will depend on the specific derivative and formulation parameters. |
Q5: What are the key considerations for developing a nanosuspension?
A5: Nanosuspensions are suitable for compounds that are poorly soluble in both aqueous and organic media.[10] Key considerations include selecting an appropriate stabilizer (surfactant or polymer) to prevent particle aggregation and choosing the right production method (top-down, e.g., media milling, or bottom-up, e.g., precipitation).
Experimental Protocol: Media Milling for Nanosuspension Preparation
-
Create a slurry by dispersing the 3-(Piperidin-1-yl)aniline derivative and a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80) in an aqueous medium.
-
Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the slurry.
-
Mill the mixture using a high-energy mill for a sufficient time to achieve the desired particle size (typically < 500 nm).
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Q6: How can I use cyclodextrins to improve the solubility of my compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic aniline portion of your molecule can form an inclusion complex with the cyclodextrin, effectively shielding it from the aqueous environment and increasing its apparent solubility.[8]
Illustrative Data: Solubility Enhancement with Cyclodextrins
| Cyclodextrin Type | Concentration (mM) | Apparent Solubility of Derivative (µg/mL) | Fold Increase |
| No Cyclodextrin | 0 | 5 | 1 |
| β-Cyclodextrin | 10 | 50 | 10 |
| HP-β-Cyclodextrin | 10 | 150 | 30 |
| SBE-β-Cyclodextrin | 10 | 250 | 50 |
| Note: This data is illustrative. The degree of solubility enhancement depends on the binding constant between the derivative and the cyclodextrin. |
Visual Guides
Caption: A decision workflow for troubleshooting poor solubility.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. benchchem.com [benchchem.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. future4200.com [future4200.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(Piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-(Piperidin-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The comparison focuses on key performance indicators such as reaction efficiency, reagent accessibility, and overall yield, supported by detailed experimental data and protocols.
Introduction
3-(Piperidin-1-yl)aniline is an important intermediate used in the synthesis of a variety of compounds with potential pharmacological activity. The selection of an optimal synthetic route is critical for efficient and cost-effective production in research and development settings. This guide evaluates two common and effective strategies for its preparation: a classical two-step approach involving Nucleophilic Aromatic Substitution followed by reduction, and a modern, palladium-catalyzed Buchwald-Hartwig amination.
Comparative Analysis of Synthetic Routes
The two synthetic routes are detailed below, with quantitative data summarized for direct comparison.
Route 1: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This classical approach involves the reaction of an activated aryl halide with piperidine, followed by the reduction of a nitro group to the desired aniline. A common starting material for this route is 1-fluoro-3-nitrobenzene, where the fluorine atom is activated towards nucleophilic substitution by the electron-withdrawing nitro group.
Route 2: Buchwald-Hartwig Amination
This modern synthetic method utilizes a palladium catalyst to directly form the carbon-nitrogen bond between an aryl halide and piperidine. This route offers the potential for a more direct synthesis, often with high efficiency and broad substrate scope. A typical precursor for this route is 3-bromoaniline.
Data Presentation
| Parameter | Route 1: SNAr and Reduction | Route 2: Buchwald-Hartwig Amination |
| Starting Material | 1-Fluoro-3-nitrobenzene | 3-Bromoaniline |
| Key Reagents | Piperidine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid | Piperidine, Palladium(II) acetate (Pd(OAc)₂), Racemic-BINAP, Sodium tert-butoxide (NaOt-Bu) |
| Number of Steps | 2 | 1 |
| Reaction Time | Step 1: 24 hours; Step 2: 0.5 hours | 20 hours |
| Temperature | Step 1: 100 °C; Step 2: Heating | 100 °C |
| Solvent | Step 1: Dimethyl sulfoxide (DMSO); Step 2: Ethanol | Toluene |
| Overall Yield | ~95% | ~87% |
| Purity | High (recrystallization of intermediate) | High (chromatographic purification) |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution and Reduction
Step 1: Synthesis of 1-(3-nitrophenyl)piperidine
-
To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), piperidine (1.2 eq) is added.
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is poured into water and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford 1-(3-nitrophenyl)piperidine.
-
Yield: ~99%
Step 2: Synthesis of 3-(Piperidin-1-yl)aniline
-
To a suspension of 1-(3-nitrophenyl)piperidine (1.0 eq) in ethanol, tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) is added, followed by concentrated hydrochloric acid.
-
The reaction mixture is heated under reflux for 30 minutes.
-
After cooling, the mixture is made alkaline with a concentrated sodium hydroxide solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-(Piperidin-1-yl)aniline.
-
Yield: ~96%
Route 2: Buchwald-Hartwig Amination
Synthesis of 3-(Piperidin-1-yl)aniline
-
An oven-dried Schlenk tube is charged with palladium(II) acetate (Pd(OAc)₂, 0.02 eq), racemic-BINAP (0.03 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
The tube is evacuated and backfilled with argon.
-
Toluene, 3-bromoaniline (1.0 eq), and piperidine (1.2 eq) are added sequentially via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 20 hours.
-
After cooling to room temperature, the mixture is diluted with ether and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to give 3-(Piperidin-1-yl)aniline.
-
Yield: ~87%
Mandatory Visualization
Caption: Comparative workflow of synthetic routes to 3-(Piperidin-1-yl)aniline.
Discussion and Route Comparison
Route 1: Nucleophilic Aromatic Substitution and Reduction
This two-step synthesis is a robust and high-yielding method. The starting material, 1-fluoro-3-nitrobenzene, is commercially available and relatively inexpensive. The SNAr reaction proceeds in high yield due to the strong activation provided by the nitro group. The subsequent reduction of the nitro group using tin(II) chloride is a classic and effective transformation, also providing a high yield. A key advantage of this route is the avoidance of expensive and air-sensitive palladium catalysts and ligands. However, it involves two separate reaction and work-up procedures, which can increase the overall process time. The use of tin reagents also presents waste disposal considerations.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a more convergent, single-step approach to the target molecule. This method is highly versatile and can often tolerate a wider range of functional groups compared to classical methods. The direct coupling of 3-bromoaniline with piperidine can be achieved in good yield. The primary drawbacks of this route are the cost and air-sensitivity of the palladium catalyst and phosphine ligand. While catalyst loading is low, the precious metal and specialized ligand contribute significantly to the overall cost of the synthesis, particularly on a larger scale. The reaction also requires inert atmosphere techniques, which may add complexity to the experimental setup. Purification typically involves column chromatography, which can be less scalable than the recrystallization and extraction methods used in Route 1.
Conclusion
Both synthetic routes presented are viable for the preparation of 3-(Piperidin-1-yl)aniline. The choice between the two will likely be dictated by the specific needs of the research or development project.
-
For large-scale synthesis or when cost is a primary concern, Route 1 (SNAr and Reduction) is likely the more economical choice due to the use of inexpensive reagents and the avoidance of precious metal catalysts.
-
For laboratory-scale synthesis, rapid analog synthesis, or when functional group tolerance is critical, Route 2 (Buchwald-Hartwig Amination) may be preferred for its convergency and efficiency in a single step, despite the higher reagent costs.
Researchers should carefully consider factors such as scale, cost, available equipment, and time constraints when selecting the most appropriate synthetic strategy.
A Comparative Study on the Reactivity of 3-Piperidin-1-ylaniline and 4-Piperidin-1-ylaniline: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the chemical reactivity of 3-piperidin-1-ylaniline and 4-piperidin-1-ylaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for their reactivity differences and provides detailed experimental protocols for their quantitative comparison.
The positional isomerism of the piperidin-1-yl group on the aniline ring significantly influences the electronic properties and, consequently, the chemical reactivity of these compounds. Understanding these differences is crucial for designing synthetic routes and developing novel pharmaceutical agents where these moieties serve as key building blocks.
Theoretical Comparison of Reactivity
The reactivity of 3- and 4-piperidin-1-ylaniline is primarily governed by the electronic effects of the piperidin-1-yl substituent on the aromatic ring and the basicity of the aniline nitrogen.
Electronic Effects:
The piperidin-1-yl group is an electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This donation of electron density activates the aromatic ring towards electrophilic substitution.
-
4-Piperidin-1-ylaniline: The piperidin-1-yl group is in the para position relative to the amino group. The nitrogen lone pair of the piperidine ring can effectively delocalize into the aromatic ring, increasing the electron density at the ortho and para positions. This strong activation makes the aromatic ring highly susceptible to electrophilic attack. The amino group is also an activating, ortho, para-directing group. The combined effect of these two groups makes the aromatic ring significantly electron-rich.
-
This compound: With the piperidin-1-yl group in the meta position, the resonance-based electron donation to the positions ortho and para to the amino group is less direct. While it still acts as an activating group through the inductive effect and weak resonance, the overall activation of the ring is expected to be less pronounced compared to the 4-isomer.
Basicity:
The basicity of the aniline nitrogen is influenced by the electronic effects of the piperidin-1-yl substituent.
-
In 4-piperidin-1-ylaniline , the electron-donating piperidin-1-yl group at the para position increases the electron density on the aniline nitrogen, making it more basic.
-
In This compound , the electron-donating effect at the meta position is weaker, leading to a comparatively lower basicity of the aniline nitrogen.
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity differences, the following experimental protocols are proposed.
Determination of Relative Basicity by Potentiometric Titration
This experiment aims to determine the pKa of the conjugate acids of both isomers, providing a quantitative measure of their basicity.
Protocol:
-
Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of the aniline isomer and dissolve it in 50 mL of a 1:1 ethanol/water mixture.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized 0.1 M HCl solution.
-
Titration: Record the initial pH of the solution. Add the HCl solution in small increments (e.g., 0.1 mL), recording the pH after each addition. Continue the titration until the pH change becomes minimal after the equivalence point.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.
Competitive N-Acylation
This experiment compares the nucleophilicity of the aniline nitrogen in both isomers by reacting an equimolar mixture with a limited amount of an acylating agent.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-piperidin-1-ylaniline in 20 mL of dichloromethane (DCM).
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 0.5 mmol of acetic anhydride in 5 mL of DCM dropwise over 10 minutes with constant stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with 20 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the relative ratio of the N-acetylated products.
Electrophilic Aromatic Substitution: Bromination
This experiment compares the reactivity of the aromatic ring towards electrophilic substitution.
Protocol:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-piperidin-1-ylaniline in 15 mL of carbon tetrachloride.
-
Bromination: To each flask, add 0.95 mmol of N-bromosuccinimide (NBS).
-
Reaction Conditions: Stir the reactions at room temperature and protect from light.
-
Monitoring and Analysis: Monitor the consumption of the starting material by TLC. After a set time (e.g., 1 hour), quench the reactions by adding a saturated aqueous solution of sodium thiosulfate. Extract the products with DCM, dry the organic layer, and concentrate. Analyze the product distribution and yield by GC-MS or NMR spectroscopy.
Data Presentation
The following tables should be used to summarize the experimental data.
Table 1: Basicity of Piperidinylanilines
| Compound | pKa of Conjugate Acid |
| This compound | Experimental Value |
| 4-Piperidin-1-ylaniline | Experimental Value |
Table 2: Product Ratio in Competitive N-Acylation
| Product | Peak Area Ratio (%) |
| N-(3-(piperidin-1-yl)phenyl)acetamide | Experimental Value |
| N-(4-(piperidin-1-yl)phenyl)acetamide | Experimental Value |
Table 3: Yield of Brominated Products
| Starting Material | Product(s) | Yield (%) |
| This compound | Identify and quantify | Experimental Value |
| 4-Piperidin-1-ylaniline | Identify and quantify | Experimental Value |
Visualizations
Caption: Resonance structures illustrating electron delocalization.
Caption: Workflow for the competitive N-acylation experiment.
Caption: Electrophilic bromination of the aniline isomers.
Validation of analytical methods for 3-(Piperidin-1-yl)aniline quantification
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(Piperidin-1-yl)aniline
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 3-(Piperidin-1-yl)aniline is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of principal analytical methodologies suitable for the quantification of 3-(Piperidin-1-yl)aniline, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is evaluated based on standard validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification. For a compound like 3-(Piperidin-1-yl)aniline, which possesses a chromophore, UV detection is a viable approach. However, to enhance sensitivity and selectivity, derivatization may be employed.[6][7][8]
Experimental Protocol: HPLC-UV with Pre-column Derivatization
A common approach for enhancing the detectability of amines is to derivatize them with a reagent that introduces a highly UV-absorbent group.[6][7]
-
Standard and Sample Preparation:
-
Prepare a stock solution of 3-(Piperidin-1-yl)aniline in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by serial dilution.
-
For sample analysis, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary depending on the matrix.
-
-
Derivatization:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[6][8]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[6]
-
Detection Wavelength: The wavelength of maximum absorbance of the derivatized analyte.[6]
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.
-
Figure 1. HPLC-UV with pre-column derivatization workflow.
Performance Data: HPLC-UV
The following table summarizes the expected performance of a validated HPLC-UV method for 3-(Piperidin-1-yl)aniline.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. 3-(Piperidin-1-yl)aniline is amenable to GC analysis, and the mass spectrometric detection provides high selectivity and sensitivity.[9][10]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Similar to HPLC, standard solutions are prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.[9]
-
Injector: Split/splitless injector, with the temperature set to ensure efficient volatilization (e.g., 270°C).[9]
-
Oven Temperature Program: A temperature gradient is used to achieve good separation of the analyte from other components. For example, starting at a lower temperature and ramping up to a final temperature.[9]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Interface Temperature: Maintained at a high temperature (e.g., 280°C) to prevent condensation.[9]
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
-
Data Analysis:
-
The analyte is identified by its retention time and mass spectrum.
-
Quantification is performed by integrating the area of a characteristic ion and comparing it to a calibration curve.
-
Figure 2. GC-MS analytical workflow.
Performance Data: GC-MS
The following table outlines the expected performance characteristics of a validated GC-MS method.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Range | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.003 µg/mL |
| Limit of Quantitation (LOQ) | ~0.01 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex biological matrices.[11]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
A simple "dilute-and-shoot" approach may be sufficient for clean samples.
-
For complex matrices like plasma or urine, protein precipitation followed by solid-phase extraction is common to remove interferences.[11]
-
-
LC Conditions:
-
Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is often used for faster analysis times.[11]
-
Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), often containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and monitoring a specific product ion after fragmentation in the collision cell. This provides a high degree of selectivity.
-
-
Data Analysis:
-
Quantification is based on the peak area of the MRM transition, typically using an internal standard for improved accuracy.
-
Figure 3. LC-MS/MS analytical workflow.
Performance Data: LC-MS/MS
LC-MS/MS provides superior sensitivity compared to HPLC-UV and GC-MS.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Range | 0.001 - 10 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | ~0.0003 µg/mL |
| Limit of Quantitation (LOQ) | ~0.001 µg/mL |
Comparative Summary
The choice of analytical method for the quantification of 3-(Piperidin-1-yl)aniline depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Good (can be improved with derivatization) | High | Very High |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
| Matrix Effects | Can be significant | Less prone than LC-MS/MS, but can occur | Can be significant, often requires internal standards |
| Best Suited For | Routine quality control of bulk material and formulations | Analysis of volatile impurities and moderately complex samples | Bioanalysis and trace-level quantification in complex matrices |
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. benchchem.com [benchchem.com]
Unveiling the Bioactivity of 3-(Piperidin-1-yl)aniline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of 3-(Piperidin-1-yl)aniline derivatives. It provides a synthesis of experimental data, detailed methodologies for key biological assays, and visualizations of relevant pathways and workflows to support further research and development in this promising area of medicinal chemistry.
The 3-(Piperidin-1-yl)aniline scaffold is a privileged structure in drug discovery, forming the core of various biologically active compounds. Derivatives of this molecule have shown potential in a range of therapeutic areas by interacting with various enzymes and receptors. This guide summarizes the available quantitative data to allow for an objective comparison of their performance and provides the necessary experimental context for researchers to build upon these findings.
Comparative Biological Activity of 3-(Piperidin-1-yl)aniline Derivatives
The following tables summarize the in vitro biological activities of several 3-(Piperidin-1-yl)aniline derivatives against various molecular targets. These compounds have demonstrated potential as inhibitors of enzymes such as Phosphoinositide 3-kinase δ (PI3Kδ) and Dipeptidyl peptidase-4 (DPP-4), as well as modulators of the vesicular acetylcholine transporter (VAChT).
| Compound ID | Target | Assay Type | IC50 (µmol/L) | Cell Line | Reference |
| Compound 20 | PI3Kδ | Biochemical Assay | 0.286 | - | [1] |
| BT-474 Proliferation | CCK-8 Assay | 1.565 | BT-474 | [1] | |
| Compound 21 | PI3Kδ | Biochemical Assay | 0.452 | - | [1] |
| BT-474 Proliferation | CCK-8 Assay | 1.311 | BT-474 | [1] |
Table 1: Inhibitory Activity of 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivatives. This table showcases the potent anti-proliferative and PI3Kδ inhibitory activities of compounds 20 and 21, highlighting their potential as anticancer agents.[1]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| BI 1356 | DPP-4 | In vitro enzyme inhibition | ~1 | [2] |
| Sitagliptin | DPP-4 | In vitro enzyme inhibition | 19 | [2] |
| Alogliptin | DPP-4 | In vitro enzyme inhibition | 24 | [2] |
| Saxagliptin | DPP-4 | In vitro enzyme inhibition | 50 | [2] |
| Vildagliptin | DPP-4 | In vitro enzyme inhibition | 62 | [2] |
Table 2: Comparative DPP-4 Inhibitory Potency. BI 1356, a derivative containing the 3-aminopiperidinyl moiety, demonstrates significantly higher potency compared to other established DPP-4 inhibitors.[2]
| Compound | Target | Assay Type | Ki (nM) | Reference |
| Compound 5 | VAChT | In vitro binding | - | [3] |
| Compound 7 | VAChT | In vitro binding | - | [3] |
| Compound 8 | VAChT | In vitro binding | - | [3] |
| Compound 9 | VAChT | In vitro binding | 5.00 ± 1.20 | [3] |
Table 3: Vesicular Acetylcholine Transporter (VAChT) Inhibitory Activity. Several heteroaromatic and aniline derivatives of piperidine have shown high potency and selectivity for VAChT.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the key experimental protocols used for the biological screening of 3-(Piperidin-1-yl)aniline derivatives.
PI3Kδ Inhibition Assay
The inhibitory activity against PI3Kδ is determined using a biochemical assay. The general procedure involves the incubation of the purified enzyme with the test compound and the substrate, followed by quantification of the product. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.[1]
Cell Proliferation Assay (CCK-8)
The anti-proliferative activity of the compounds is evaluated using a Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures the number of viable cells. The procedure involves seeding cells in a 96-well plate, treating them with various concentrations of the test compounds, and incubating for a specified period. The absorbance is then measured to determine cell viability, and the IC50 value is calculated.[1]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
The in vitro inhibitory activity against DPP-4 is assessed by measuring the cleavage of a fluorogenic substrate. The enzyme is incubated with the test compound, and the reaction is initiated by the addition of the substrate. The fluorescence of the cleaved product is measured over time, and the rate of reaction is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Vesicular Acetylcholine Transporter (VAChT) Binding Assay
The binding affinity of compounds to VAChT is determined through in vitro binding studies. This typically involves using a radiolabeled ligand that binds to the transporter. The test compounds are incubated with a preparation containing VAChT and the radioligand. The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated to determine the compound's binding affinity.[3]
Visualizing the Science
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate a key signaling pathway and a typical workflow for biological activity screening.
Figure 1: PI3K/Akt/mTOR Signaling Pathway. This diagram illustrates the mechanism by which 3-(Piperidin-1-yl)aniline derivatives can inhibit the PI3K enzyme, thereby blocking downstream signaling that promotes cell growth and survival.
Figure 2: General Workflow for Biological Activity Screening. This flowchart outlines the typical stages involved in screening a library of compounds, from initial synthesis to preclinical evaluation.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Piperidine-Containing Kinase Inhibitors: A Case Study on 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of a series of piperidine-containing compounds, focusing on 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as potent inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ). The following sections present quantitative data, detailed experimental methodologies, and visualizations of the synthetic and biological evaluation workflows to support rational drug design and development. While the primary focus is on a specific series of PI3Kδ inhibitors, the principles and experimental approaches described are broadly applicable to the SAR exploration of other piperidine-containing scaffolds, including 3-(piperidin-1-yl)aniline analogs, in kinase inhibitor discovery.
Quantitative Comparison of Inhibitor Potency
The anti-proliferative and enzyme inhibitory activities of a series of 5-phenylurea-3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives were evaluated. The data reveals key structural modifications on the phenylurea moiety that influence their potency against the BT-474 breast cancer cell line and their inhibitory activity against PI3Kδ.[1]
| Compound ID | R Group (Substitution on Phenylurea) | Anti-proliferative Activity (BT-474, IC50 in µM)[1] | PI3Kδ Inhibitory Activity (IC50 in µM)[1] |
| 12 | H | > 50 | Not Determined |
| 13 | 2-CH3 | 11.24 | Not Determined |
| 14 | 3-CH3 | 13.90 | Not Determined |
| 15 | 4-CH3 | 11.71 | Not Determined |
| 16 | 4-F | 13.06 | Not Determined |
| 17 | 4-Cl | 12.19 | Not Determined |
| 18 | 4-Br | 12.33 | Not Determined |
| 19 | 3-CF3 | 10.36 | Not Determined |
| 20 | 4-OCH3 | 1.565 | 0.286 |
| 21 | 3,4,5-(OCH3)3 | 1.311 | 0.452 |
Experimental Protocols
Synthesis of 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Analogs[1]
A general synthetic route for the preparation of the 5-phenylurea-3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives is outlined below. The synthesis commences from N-Boc-piperidine-4-carboxylic acid.
Caption: General synthetic workflow for the preparation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine analogs.
Step-by-step procedure:
-
Synthesis of the β-keto nitrile intermediate: N-Boc-piperidine-4-carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF). The resulting activated ester is then reacted with nitromethane in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to yield the corresponding β-keto nitrile.
-
Formation of the isoxazole ring: The β-keto nitrile intermediate is treated with hydroxylamine hydrochloride and sodium bicarbonate in ethanol to facilitate the cyclization and formation of the isoxazole ring.
-
Construction of the pyrimidine ring: The isoxazole intermediate is reacted with ethyl 2-chloro-2-oxoacetate followed by treatment with triethylamine (TEA) to construct the fused pyrimidine ring, forming the core isoxazolo[4,5-d]pyrimidine scaffold.
-
Urea formation: The isoxazolopyrimidine core is then coupled with various substituted phenyl isocyanates to introduce the phenylurea moiety at the 5-position.
-
Deprotection: Finally, the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed using trifluoroacetic acid (TFA) to yield the final target compounds.
In Vitro PI3Kδ Inhibition Assay[1]
The inhibitory activity of the synthesized compounds against the PI3Kδ enzyme was determined using a commercially available kinase assay kit.
References
In Silico Modeling of 3-(Piperidin-1-yl)aniline Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico modeling of 3-(Piperidin-1-yl)aniline and its analogs, focusing on their binding interactions with key protein targets implicated in neurological pathways. Due to the scarcity of published data specifically on 3-(Piperidin-1-yl)aniline, this document synthesizes findings from closely related piperidine and aniline derivatives to offer insights into their potential binding affinities and modes of action. The information presented herein is intended to guide further computational and experimental research in the development of novel therapeutics.
Comparative Analysis of Binding Affinities
The following table summarizes in silico and corresponding in vitro binding data for compounds structurally related to 3-(Piperidin-1-yl)aniline against several neurologically relevant protein targets. This allows for a comparative view of their predicted binding energies and experimental affinities.
| Ligand/Compound Class | Target Protein (PDB ID) | Docking Score/Binding Affinity (kcal/mol) | Experimental Affinity (Ki, nM) | Reference |
| Piperidine/Piperazine Derivatives | Sigma-1 Receptor (5HK1, 6DK1) | Not explicitly stated, but guided ligand placement | 3.2 - 434 | [1][2] |
| Piperazine-based Triamine Scaffolds | Dopamine D2 Receptor (Homology Model) | Not explicitly stated, but key interactions identified | 53 - >1000 | [3] |
| Arylpiperazine Derivatives | Serotonin 5-HT1A Receptor (7E2Y) | Not explicitly stated, but informed synthesis | High affinity reported | [4][5] |
| Heteroaromatic & Aniline Piperidines | Vesicular Acetylcholine Transporter (VAChT) | Not modeled in the study | 0.93 - 18 | [6][7] |
Note: The table highlights that while experimental affinities (Ki) are available, specific in silico docking scores for a direct comparison are not always published. The value of the computational studies often lies in elucidating binding modes and guiding the synthesis of more potent analogs.
Elucidation of Binding Pathways and Interactions
In silico modeling suggests that piperidine-aniline scaffolds primarily target neurotransmitter receptors and transporters. The binding of these ligands can modulate signaling pathways crucial for neuronal communication and function.
Generalized Signaling Pathway for G-Protein Coupled Receptors (GPCRs)
Many of the identified targets, such as the Dopamine D2 and Serotonin 5-HT1A receptors, are G-protein coupled receptors. The binding of a ligand like 3-(Piperidin-1-yl)aniline or its analogs can initiate or inhibit a cascade of intracellular events.
Caption: Generalized GPCR signaling cascade initiated by ligand binding.
Experimental and Computational Protocols
The methodologies outlined below are representative of the protocols used in the referenced studies for the in silico analysis of ligand-protein interactions.
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.
Caption: A typical workflow for molecular docking studies.
Detailed Protocol for Molecular Docking (using AutoDock Vina):
-
Receptor Preparation :
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
The prepared receptor is saved in PDBQT format.[8]
-
-
Ligand Preparation :
-
The 2D structure of the ligand is drawn and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field.
-
Rotatable bonds are defined, and the ligand is saved in PDBQT format.[8]
-
-
Grid Box Definition :
-
A 3D grid box is centered on the active site of the receptor, encompassing the potential binding region. The dimensions of the grid are set to be large enough to allow for conformational sampling of the ligand.
-
-
Docking Execution :
-
AutoDock Vina is run with a configuration file specifying the receptor, ligand, and grid box parameters. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.[9]
-
-
Results Analysis :
-
The output includes multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).
-
The lowest energy pose is typically analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the receptor's amino acid residues.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose.
Detailed Protocol for MD Simulation (using GROMACS):
-
System Preparation :
-
Energy Minimization :
-
The energy of the system is minimized to remove steric clashes and unfavorable geometries.
-
-
Equilibration :
-
The system is gradually heated to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
The pressure of the system is then equilibrated under NPT (constant number of particles, pressure, and temperature) ensemble. Position restraints are often applied to the protein and ligand heavy atoms during equilibration.[12]
-
-
Production Run :
-
The position restraints are removed, and the production MD simulation is run for a specified duration (typically tens to hundreds of nanoseconds).
-
-
Trajectory Analysis :
-
The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation (RMSD)) and to study the dynamics of the protein and key interactions over time.[10]
-
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. rcsb.org [rcsb.org]
- 6. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 11. compchems.com [compchems.com]
- 12. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
Benchmarking Catalyst Performance: A Review of 3-(Piperidin-1-yl)aniline Derivatives
A comprehensive review of existing literature reveals a notable scarcity of studies focused on the synthesis and catalytic performance of compounds directly derived from 3-(Piperidin-1-yl)aniline. While the broader class of piperidine and aniline derivatives has seen extensive application in catalyst development, 3-(Piperidin-1-yl)aniline itself does not appear as a prominent scaffold in the reviewed literature for creating new catalytic entities. This guide, therefore, aims to address this gap by outlining a general framework for benchmarking such catalysts, should they be developed, and by providing context from related, more established catalyst systems.
Introduction to Amine-Based Catalysis
Aniline and piperidine moieties are foundational in the design of a wide array of catalysts, particularly in the realm of organic synthesis. Their electron-donating properties and ability to be readily functionalized make them ideal candidates for ligands in metal-catalyzed reactions and as organocatalysts. They play crucial roles in reactions such as cross-coupling, asymmetric synthesis, and polymerization. The hypothetical use of 3-(Piperidin-1-yl)aniline as a catalyst scaffold would leverage the combined electronic and steric properties of both the aniline and piperidine rings.
Hypothetical Performance Benchmarking: A Framework
In the absence of direct experimental data for catalysts derived from 3-(Piperidin-1-yl)aniline, a standardized approach for their evaluation is proposed. This framework is based on established methodologies for catalyst performance assessment and can be applied to any newly synthesized catalyst from this family.
Table 1: Key Performance Metrics for a Hypothetical 3-(Piperidin-1-yl)aniline-Derived Catalyst in a Suzuki-Miyaura Cross-Coupling Reaction
| Metric | Catalyst System A (Hypothetical) | Alternative Catalyst 1 (e.g., Buchwald Ligand) | Alternative Catalyst 2 (e.g., Josiphos Ligand) |
| Catalyst Loading (mol%) | To be determined | To be determined | To be determined |
| Reaction Time (h) | To be determined | To be determined | To be determined |
| Temperature (°C) | To be determined | To be determined | To be determined |
| Yield (%) | To be determined | To be determined | To be determined |
| Turnover Number (TON) | To be determined | To be determined | To be determined |
| Turnover Frequency (TOF, h⁻¹) | To be determined | To be determined | To be determined |
| Selectivity (Product:Byproduct) | To be determined | To be determined | To be determined |
| Enantiomeric Excess (ee, %) | To be determined (for asymmetric variants) | To be determined (for asymmetric variants) | To be determined (for asymmetric variants) |
Experimental Protocols for Catalyst Evaluation
The following protocols are generalized methodologies that would be essential for the synthesis and performance evaluation of a novel catalyst derived from 3-(Piperidin-1-yl)aniline.
Synthesis of a Hypothetical Ligand and Catalyst
A plausible synthetic route could involve the functionalization of the aniline nitrogen or the aromatic ring of 3-(Piperidin-1-yl)aniline to create a bidentate or monodentate ligand. For instance, acylation or phosphination of the aniline nitrogen could yield a ligand suitable for coordination with a metal precursor (e.g., Palladium(II) acetate).
General Ligand Synthesis Protocol:
-
Dissolve 3-(Piperidin-1-yl)aniline in an appropriate anhydrous solvent (e.g., THF, Dichloromethane) under an inert atmosphere (e.g., Argon, Nitrogen).
-
Add a suitable electrophile (e.g., an acyl chloride or a chlorophosphine) dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for a specified period.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product via column chromatography, recrystallization, or distillation to obtain the desired ligand.
General Catalyst Formation (in situ):
-
In a reaction vessel under an inert atmosphere, dissolve the synthesized ligand and a metal precursor (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂) in an anhydrous solvent.
-
Stir the mixture at room temperature for a designated time to allow for complex formation.
-
This solution of the in situ-generated catalyst is then used directly for the catalytic reaction.
General Protocol for a Catalytic Cross-Coupling Reaction
This protocol provides a template for assessing the performance of the newly synthesized catalyst in a model reaction, such as a Suzuki-Miyaura coupling.
-
To a reaction vessel under an inert atmosphere, add the aryl halide, the boronic acid derivative, and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
Add the solvent (e.g., Toluene, Dioxane, DMF).
-
Introduce the solution of the in situ-generated catalyst (or a pre-formed, isolated catalyst) at the desired catalyst loading.
-
Heat the reaction mixture to the specified temperature and monitor its progress over time using GC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Characterize the product and determine the yield.
Visualization of Experimental Workflow and Catalytic Cycle
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for catalyst screening and a generic catalytic cycle for a cross-coupling reaction.
Caption: Experimental workflow for synthesis and screening.
Caption: Generalized catalytic cycle for cross-coupling.
Conclusion and Future Outlook
While direct data on the catalytic applications of 3-(Piperidin-1-yl)aniline derivatives is currently lacking in the accessible scientific literature, the foundational importance of its constituent moieties suggests potential for future development. The framework presented here offers a standardized approach for the evaluation and comparison of such novel catalysts. Researchers and scientists in drug development and materials science are encouraged to explore this chemical space, as the unique electronic and steric profile of 3-(Piperidin-1-yl)aniline could lead to the discovery of catalysts with novel reactivity and selectivity. Further research is warranted to synthesize and benchmark catalysts from this promising, yet underexplored, chemical family.
Navigating the Aromatic Amine Landscape: A Comparative Guide to Alternatives for 3-(Piperidin-1-yl)aniline
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. 3-(Piperidin-1-yl)aniline is a versatile reagent frequently employed in the construction of complex molecules, most notably as a key intermediate in the synthesis of the PARP inhibitor, Niraparib. However, the exploration of alternative reagents can offer advantages in terms of reactivity, physicochemical properties, and patentability of the final compounds. This guide provides an objective comparison of 3-(Piperidin-1-yl)aniline with several alternative cyclic amine-substituted anilines in common chemical transformations, supported by experimental data.
This comparison will focus on the performance of 3-(piperidin-1-yl)aniline and its structural analogs—containing morpholine, pyrrolidine, azetidine, and azepane rings—in the context of the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation chemistry. The data presented is collated from various sources to provide a comparative overview of reaction yields.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become indispensable for the synthesis of arylamines. The efficiency of this reaction is highly dependent on the nature of the amine, the aryl halide, the palladium catalyst system (precatalyst and ligand), the base, and the solvent. To provide a comparative framework, we have summarized reported yields for the coupling of various cyclic amines with aryl halides, with a focus on substrates similar to the precursors of 3-(piperidin-1-yl)aniline.
Data Summary
| Cyclic Amine | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 4-Bromotoluene | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 0.08 | 85 | [1] |
| Piperidine | 4-Chloroanisole | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | - | 43 | [1] |
| Morpholine | 2-Bromotoluene | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 0.02 | 99 | [1] |
| Morpholine | 4-Bromotoluene | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 0.02 | 98 | [1] |
| Morpholine | 4-Bromoanisole | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 0.08 | 90 | [1] |
| Morpholine | 2-Chlorotoluene | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 0.42 | 94 | [1] |
| Pyrrolidine | 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 60-88 | [2] |
| Azetidine | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 100 | 24 | 95 | [3] |
| Azepane | Functionalized Allenynes (Tandem Amination/Cyclization) | Cu(I) Catalyst | - | Dioxane | 70 | 6 | Moderate to Good | [4] |
Note: The data presented is from different sources with varying reaction conditions and substrates, and therefore should be interpreted as indicative of general reactivity trends rather than a direct head-to-head comparison under identical conditions.
Experimental Protocols
To facilitate the reproduction and further exploration of these transformations, detailed experimental protocols for the Buchwald-Hartwig amination are provided below.
General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with a Cyclic Amine
This protocol is a generalized procedure and should be optimized for specific substrates and reaction scales.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Cyclic amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 0.02-0.10 equiv)
-
Base (e.g., Cs₂CO₃, K₂CO₃, NaOt-Bu, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, the base, the palladium precatalyst, and the phosphine ligand.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the cyclic amine.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl cyclic amine.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Discussion and Conclusion
The choice of a specific cyclic amine in the synthesis of aniline derivatives can significantly impact the reaction outcome and the properties of the final product.
-
Piperidine and Morpholine: These six-membered heterocycles are commonly used and generally provide good to excellent yields in Buchwald-Hartwig aminations. Morpholine, with its oxygen atom, can impart different solubility and metabolic properties to the final molecule compared to piperidine. The provided data suggests that morpholine can be a highly reactive coupling partner, often leading to very high yields.
-
Pyrrolidine: This five-membered ring analog is also a viable alternative. Its different ring strain and conformational flexibility compared to piperidine can influence its reactivity and the biological activity of the resulting compound. The successful synthesis of pyrrolidinyl-substituted quinolines in good yields demonstrates its utility.
-
Azetidine: The four-membered azetidine ring is a desirable moiety in medicinal chemistry due to its ability to introduce conformational rigidity and improve physicochemical properties. While historically more challenging to synthesize and couple, modern methods have made 3-aminoazetidine derivatives more accessible. The high yield reported for the amination with an azetidine derivative highlights its potential as a valuable building block.
-
Azepane: The seven-membered azepane ring offers even greater conformational flexibility. While less common than smaller rings, it can be a useful scaffold for exploring new chemical space. The successful synthesis of azepine derivatives, albeit through a tandem reaction, indicates its viability in C-N bond-forming reactions.
References
- 1. rsc.org [rsc.org]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment of Cross-Reactivity for Antibodies Targeting 3-(Piperidin-1-yl)aniline Conjugates
This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against 3-(piperidin-1-yl)aniline conjugated to a carrier protein. The assessment is crucial for researchers and drug development professionals to ensure the specificity and reliability of immunoassays involving this hapten. The following sections detail the experimental protocols, present comparative data with structurally related compounds, and illustrate the underlying experimental workflow.
Data Presentation: Cross-Reactivity Analysis
The cross-reactivity of the anti-3-(piperidin-1-yl)aniline antibody was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA). The assay measures the ability of structurally similar compounds to compete with the 3-(piperidin-1-yl)aniline conjugate for binding to the antibody. The half-maximal inhibitory concentration (IC50) for each compound was determined, and the cross-reactivity was calculated relative to 3-(piperidin-1-yl)aniline.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| 3-(Piperidin-1-yl)aniline | 10 | 100 | |
| Aniline | >10,000 | <0.1 | |
| Piperidine | >10,000 | <0.1 | |
| 4-(Piperidin-1-yl)aniline | 500 | 2.0 | |
| 3-Methylaniline | 8,000 | 0.125 |
Table 1: Cross-Reactivity of the Anti-3-(Piperidin-1-yl)aniline Antibody with Related Compounds. The IC50 values were determined from competitive ELISA experiments. Cross-reactivity was calculated as (IC50 of 3-(Piperidin-1-yl)aniline / IC50 of test compound) x 100.
Experimental Protocols
A detailed methodology for the competitive ELISA used to assess cross-reactivity is provided below.
Competitive ELISA Protocol
-
Antigen Coating: Microtiter plates were coated with a 3-(piperidin-1-yl)aniline-carrier protein conjugate at a concentration of 5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plates were incubated overnight at 4°C.
-
Washing: The coating solution was removed, and the plates were washed three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBS-T).
-
Blocking: To prevent non-specific binding, the plates were blocked with 5% non-fat dry milk in PBS-T for 2 hours at room temperature.[1]
-
Competitive Reaction: A standard curve of 3-(piperidin-1-yl)aniline and serial dilutions of the test compounds were prepared. The polyclonal anti-3-(piperidin-1-yl)aniline antibody was diluted to its optimal concentration and mixed with either the standard or the test compounds. This mixture was incubated for 1 hour at room temperature.
-
Incubation with Antibody: 100 µL of the antibody-competitor mixture was added to each well of the coated and blocked microtiter plate. The plate was then incubated for 2 hours at room temperature.
-
Washing: The wells were washed five times with PBS-T to remove unbound antibodies and competitors.
-
Addition of Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) was diluted in the blocking buffer and added to each well. The plate was incubated for 1 hour at room temperature.[1]
-
Final Washing: The plate was washed five times with PBS-T.
-
Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well, and the plate was incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction was stopped by adding 50 µL of 2N sulfuric acid to each well.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The percentage of inhibition was calculated, and the IC50 values were determined from the resulting dose-response curves.
Visualizations
Experimental Workflow
Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.
Hypothetical Signaling Pathway
In a drug development context, a molecule like 3-(piperidin-1-yl)aniline could be part of a larger compound designed to inhibit a specific signaling pathway, for instance, a kinase cascade involved in cell proliferation. The antibody raised against it could be used to detect the compound in biological samples.
Caption: A generic MAPK signaling pathway potentially targeted by a drug.
References
A Comparative Cost and Efficiency Analysis of Synthetic Routes to 3-(Piperidin-1-yl)aniline
For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway for a target molecule is a critical decision, balancing factors of cost, efficiency, and scalability. This guide provides a comparative analysis of three common methods for the synthesis of 3-(Piperidin-1-yl)aniline: Buchwald-Hartwig amination, Ullmann condensation, and a two-step reductive amination approach.
3-(Piperidin-1-yl)aniline is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest. This comparison guide delves into the experimental protocols, quantitative data, and cost implications of each method to provide a clear framework for informed decision-making in a research and development context.
At a Glance: Comparison of Synthesis Methods
| Metric | Buchwald-Hartwig Amination | Ullmann Condensation | Reductive Amination (Two-Step) |
| Starting Materials | 3-Bromoaniline, Piperidine | 3-Bromoaniline, Piperidine | 1-Fluoro-3-nitrobenzene, Piperidine |
| Key Reagents/Catalysts | Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu) | Copper(I) salt (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃) | Piperidine, Nitro group reducing agent (e.g., H₂, Pd/C) |
| Typical Reaction Conditions | 80-110 °C, 18-24 h | 100-120 °C, 24 h | Step 1: 70 °C, 2 h; Step 2: Room temp, H₂ atmosphere |
| Reported Yield | ~85% | ~80% | Step 1: 99%, Step 2: High yield (not specified) |
| Estimated Cost per Mole | High | Moderate | Low to Moderate |
| Advantages | High yield, good functional group tolerance | Lower catalyst cost than palladium-based methods | Inexpensive starting materials, high yield in the first step |
| Disadvantages | High cost of palladium catalyst and ligand | Often requires higher temperatures and longer reaction times, yields can be variable | Two-step process, use of flammable hydrogen gas |
In-Depth Analysis and Experimental Protocols
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] It typically employs a palladium catalyst and a bulky electron-rich phosphine ligand to couple an aryl halide with an amine.[2]
Experimental Protocol:
A detailed experimental protocol for the synthesis of a similar N-aryl piperidine derivative using Buchwald-Hartwig amination is as follows:
To an oven-dried Schlenk tube are added Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.). The tube is evacuated and backfilled with argon. Toluene (as solvent), 3-bromoaniline (1.0 equiv.), and piperidine (1.2 equiv.) are then added. The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[3]
Cost Considerations:
The primary cost driver for this method is the palladium catalyst and the phosphine ligand.[4] For instance, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can cost around €232.29 for a research-quantity, and the XPhos ligand can range from $35 for 10g to €1,260.00 for 25g depending on the supplier.[4][5][6]
Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[7] While it often requires harsher conditions than the Buchwald-Hartwig reaction, it can be a more cost-effective alternative due to the lower price of copper catalysts.[4]
Experimental Protocol:
A representative procedure for the Ullmann N-arylation of a heterocyclic amine is as follows:
A mixture of 3-bromoaniline (1.0 equiv.), piperidine (1.2 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.) in DMSO is heated to 100-120 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Cost Considerations:
Copper(I) iodide is significantly less expensive than palladium catalysts, with prices around $30.17 for 25g.[8] L-proline, a common ligand for this reaction, is also relatively inexpensive, with prices around $49.25 for 25g.
Reductive Amination (Two-Step Approach)
This approach involves an initial nucleophilic aromatic substitution of a nitro-activated aryl fluoride with piperidine, followed by the reduction of the nitro group to an amine.
Experimental Protocol:
-
Step 1: Synthesis of 1-(3-nitrophenyl)piperidine: A mixture of 1-fluoro-3-nitrobenzene (1.0 equiv.) and piperidine (2.0 equiv.) is heated at 70 °C for 2 hours. The reaction mixture is then cooled and partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried, and concentrated to give 1-(3-nitrophenyl)piperidine, which can be used in the next step without further purification. This reaction typically proceeds with a high yield (99%).
-
Step 2: Reduction of the nitro group: The 1-(3-nitrophenyl)piperidine from the previous step is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 3-(piperidin-1-yl)aniline.
Cost Considerations:
The starting material, 1-fluoro-3-nitrobenzene, is a relatively inexpensive bulk chemical. Piperidine is also readily available at a moderate cost. The main cost in the second step is the palladium on carbon catalyst, although it is used in catalytic amounts and can often be recovered and reused.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic methods, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Piperidin-1-ylaniline: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational guidance for the proper disposal of 3-Piperidin-1-ylaniline, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a compound that, based on data from structurally related chemicals, should be treated as hazardous material.
Hazard Profile and Safety Summary
This compound is classified with multiple hazard statements, indicating it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] Therefore, strict adherence to safety protocols is essential.
Key Hazards:
-
Acute toxicity (oral, dermal, inhalation)[1]
-
Skin irritation/corrosion[1]
-
Serious eye irritation/damage[1]
-
May cause respiratory irritation[2]
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, butyl, neoprene) |
| Eye Protection | Chemical splash goggles or a face shield |
| Protective Clothing | A fully-buttoned lab coat |
| Respiratory Protection | May be necessary depending on the potential for aerosol or dust generation. Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol details the procedures for the safe disposal of this compound waste.
1. Waste Collection:
-
Carefully transfer any waste containing this compound, including contaminated consumables like pipette tips and weighing paper, into a designated hazardous waste container.[3]
-
The container must be compatible with the chemical; a polyethylene container is often a suitable choice.[4]
-
Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[3]
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[3]
-
For a small spill, trained personnel wearing appropriate PPE may clean it up.[4][5]
-
Contain the spill using an inert, dry absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][5]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[3]
-
For a large spill, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EHS) office immediately.[4][5]
3. Decontamination:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with this compound.[3]
-
Use an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.[3]
-
Dispose of any contaminated cleaning materials as hazardous waste.[3]
4. Final Disposal:
-
Securely seal the hazardous waste container.[3]
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][5]
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][6] Do not dispose of this chemical down the drain or in the regular trash.[4]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Decision-Making for Spills
Caption: Decision-making process for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
